Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Description
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Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSTYWSKGONZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Protected Amino Acid Ester
Methyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Boc-GABA-OMe, is a derivative of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter.[1] This compound has emerged as a valuable building block in organic synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics.[1] Its utility stems from the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a methyl ester at the carboxylic acid terminus. This dual-functionality allows for selective chemical transformations, making it an indispensable tool in the multi-step synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the burgeoning field of targeted protein degradation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 85909-04-2 | [3] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 332.5±21.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in many organic solvents | |
| Storage | Store at -20°C for long-term stability | [5] |
Spectroscopic Characterization:
The identity and purity of this compound are typically confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and multiplets for the methylene protons of the butanoate chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic peaks would be observed for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon of the ester, and the methylene carbons of the butanoate backbone.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate groups, and C-O stretching.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves two key steps: the protection of the amino group of a 4-aminobutanoic acid derivative, followed by esterification of the carboxylic acid. The Boc protection of the amine is a cornerstone of this synthesis, preventing its unwanted reaction in subsequent steps.[6]
The Chemistry of Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.
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An In-Depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate (CAS No. 85909-04-2)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected GABA Analogue
Methyl 4-((tert-butoxycarbonyl)amino)butanoate, commonly referred to as Boc-GABA-OMe, is a cornerstone building block in modern organic and medicinal chemistry. At its core, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, where both the amine and carboxylic acid functionalities are masked as a tert-butoxycarbonyl (Boc) carbamate and a methyl ester, respectively. This dual protection strategy imparts a unique set of chemical properties that render it an invaluable tool for the controlled and sequential synthesis of complex molecular architectures.
The strategic importance of this molecule lies in the stability of the Boc protecting group under a wide range of reaction conditions, coupled with its facile and selective removal under mild acidic conditions.[1] This allows chemists to orchestrate intricate synthetic pathways, ensuring that the reactive amine group is revealed only at the desired stage, thus preventing unwanted side reactions.[1] This guide will provide a comprehensive overview of the synthesis, characterization, handling, and strategic applications of this compound, offering field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.[2]
| Property | Value | Source |
| CAS Number | 85909-04-2 | [2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [2] |
| Molecular Weight | 217.26 g/mol | [2] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [2] |
| Synonyms | Boc-GABA-OMe, Methyl 4-(Boc-amino)butanoate | [2] |
| Appearance | Colorless to light yellow oil or solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from either 4-aminobutanoic acid (GABA) or its methyl ester hydrochloride salt. The following protocol represents a robust and validated methodology.
Protocol 1: Synthesis from Methyl 4-aminobutanoate hydrochloride
This is often the preferred route as the esterification of GABA can be a separate preceding step.
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobutanoate hydrochloride (1.0 eq.). Suspend the solid in dichloromethane (DCM, approx. 0.2 M).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq.) dropwise to neutralize the hydrochloride salt and to act as a base for the subsequent reaction. Stir for 15-20 minutes at 0 °C. The rationale for using a tertiary amine base like TEA is to avoid its competing reaction with the Boc-anhydride.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) either as a solid or dissolved in a minimal amount of DCM. The slight excess of (Boc)₂O ensures complete conversion of the starting material.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M aqueous HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine. The acidic and basic washes are crucial for removing the primary water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3] Alternatively, for larger scales or if the crude product is a solid, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed.[4][5]
Analytical Characterization: A Spectroscopic Fingerprint
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectroscopic data are detailed below.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.7 | br s | 1H | -NH - | The broad singlet is characteristic of a carbamate proton, which can undergo exchange. |
| 3.67 | s | 3H | -O-CH₃ | A singlet in this region is typical for a methyl ester. |
| 3.18 | q, J ≈ 6.5 Hz | 2H | -CH₂ -NHBoc | This methylene group is adjacent to the electron-withdrawing carbamate nitrogen, hence it is shifted downfield. It appears as a quartet due to coupling with the adjacent methylene group. |
| 2.34 | t, J ≈ 7.5 Hz | 2H | -CH₂ -CO₂Me | This methylene group is adjacent to the carbonyl group of the ester, causing a downfield shift. It appears as a triplet due to coupling with the adjacent methylene group. |
| 1.84 | p, J ≈ 7.0 Hz | 2H | -CH₂-CH₂ -CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a pentet (or multiplet). |
| 1.44 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic signature of the Boc protecting group. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:[6][7]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.8 | C =O (ester) | The carbonyl carbon of the ester appears in this characteristic downfield region.[7] |
| ~156.0 | C =O (carbamate) | The carbonyl carbon of the carbamate is also found in the downfield region, slightly upfield from the ester carbonyl.[7] |
| ~79.1 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group. |
| ~51.5 | -O-C H₃ | The carbon of the methyl ester. |
| ~40.1 | -C H₂-NHBoc | The carbon adjacent to the nitrogen of the carbamate. |
| ~31.4 | -C H₂-CO₂Me | The carbon adjacent to the ester carbonyl. |
| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~25.0 | -CH₂-C H₂-CH₂- | The central carbon of the butanoate chain. |
FTIR (Fourier-Transform Infrared) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H stretch (carbamate) |
| ~2975, 2930 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (amide II band) |
| ~1250, 1170 | Strong | C-O stretch (ester and carbamate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 218.1. A common fragment observed would be the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).[10][11][12]
Strategic Applications in Research and Drug Development
The utility of this compound stems from its identity as a protected form of a GABA analogue. This makes it a valuable precursor in several areas of chemical synthesis.
Building Block for GABA Analogues and GABAergic Modulators
As a protected form of GABA methyl ester, this compound is an ideal starting material for the synthesis of more complex GABA analogues.[13][14][15] These analogues are of significant interest in neuroscience research and drug discovery for their potential to modulate the GABAergic system, which is implicated in a variety of neurological and psychiatric disorders. The Boc group allows for modifications at other positions of the molecule before the amine is deprotected.
Figure 2: Use of this compound in the synthesis of GABA analogues.
Role in Peptide Synthesis
While not a standard amino acid for direct incorporation into solid-phase peptide synthesis (SPPS) due to the protected C-terminus, this compound is a valuable reagent in solution-phase peptide synthesis and fragment condensation strategies.[16][17] The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the N-terminus of a peptide chain. This approach is particularly useful for introducing a GABA-like spacer or non-proteinogenic amino acid into a peptide sequence.
Deprotection of the Boc Group: A Critical Step
The removal of the Boc group is a fundamental transformation in syntheses utilizing this building block. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol.[5] The mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.
Figure 3: Simplified schematic of the acid-catalyzed deprotection of a Boc-protected amine.
Protocol 2: Boc Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq.) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine salt, which can be used directly or neutralized with a base.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that offers synthetic chemists a high degree of control and flexibility. Its robust Boc protection, coupled with the methyl ester, allows for the selective manipulation of other functional groups within a molecule before the crucial amine is unmasked. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, peptidomimetics, and other complex organic molecules. As the demand for sophisticated molecular architectures continues to grow, the importance of such versatile building blocks will undoubtedly increase.
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Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]
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ResearchGate. (2008, August). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. Retrieved from [Link]
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PubMed. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Retrieved from [Link]
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An In-depth Technical Guide to Boc-γ-Aminobutyric Acid Methyl Ester
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its low molecular weight and polar nature, existing as a zwitterion at physiological pH, restrict its ability to cross the blood-brain barrier[1][2]. This limitation has spurred the development of various GABA analogs and prodrugs to enhance its therapeutic potential. A key strategy in the synthesis of these molecules is the use of protecting groups to selectively mask reactive functional groups during chemical transformations.
Boc-γ-aminobutyric acid methyl ester, also known as methyl 4-((tert-butoxycarbonyl)amino)butanoate, is a crucial intermediate in this field. It features two key modifications to the parent GABA molecule: the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to a methyl ester. The Boc group is favored in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions[3][4]. The methyl ester modification enhances the compound's solubility in organic solvents, making it more amenable to various synthetic manipulations. This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this versatile building block.
Physicochemical Properties
The physical and chemical properties of Boc-γ-aminobutyric acid methyl ester are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H19NO4 | [5][6] |
| Molecular Weight | 217.27 g/mol | [5][6] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [6] |
| CAS Number | 85909-04-2 | [5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [4] |
| XLogP3 | 1.1 | [6] |
Synthesis and Purification
The synthesis of Boc-γ-aminobutyric acid methyl ester is a multi-step process that typically involves the protection of the amine group of GABA followed by the esterification of the carboxylic acid. A common and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O) for the Boc protection.
Experimental Protocol: Synthesis of Boc-γ-Aminobutyric Acid Methyl Ester
1. Boc Protection of GABA:
-
Dissolve γ-aminobutyric acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution and stir until the GABA is fully dissolved.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature and continue stirring. The reaction mixture should become homogeneous within an hour.
-
Allow the reaction to proceed for an additional 2 hours.
-
Dilute the mixture with water and perform an extraction with ethyl acetate twice to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield Boc-γ-aminobutyric acid (Boc-GABA-OH) as a crude product, which may be an oil or a solid.[8]
2. Methyl Esterification of Boc-GABA-OH:
-
Dissolve the crude Boc-GABA-OH in a suitable solvent such as methanol or a mixture of toluene and methanol.
-
Add a methylating agent. A common and effective reagent is (trimethylsilyl)diazomethane (TMSCHN₂). Add it dropwise until a yellow color persists.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Concentrate the solution in vacuo to remove the solvent and excess reagent.[9]
3. Purification:
-
The crude Boc-γ-aminobutyric acid methyl ester can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[9][10]
-
For products that are obtained as oils, trituration with a non-polar solvent like hexane or ether can sometimes induce crystallization.[3] Seeding with a known crystal can also be an effective method to obtain a solid product.[11]
Spectroscopic Characterization
The identity and purity of Boc-γ-aminobutyric acid methyl ester are confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for quality control.
| Technique | Expected Peaks / Values |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~1.8 (quintet, 2H, -CH₂-CH₂-CH₂-), ~2.3 (t, 2H, -CH₂-COOCH₃), ~3.1 (q, 2H, -NH-CH₂-), ~3.6 (s, 3H, -COOCH₃), ~5.0 (broad s, 1H, -NH-). |
| ¹³C NMR | δ (ppm): ~25 (-CH₂-CH₂-CH₂-), ~28 (C(CH₃)₃), ~31 (-CH₂-COOCH₃), ~40 (-NH-CH₂-), ~51 (-COOCH₃), ~79 (-C(CH₃)₃), ~156 (-NH-COO-), ~173 (-COOCH₃). |
| Mass Spec (ESI+) | m/z: 218.1 [M+H]⁺, 240.1 [M+Na]⁺ |
Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration used.
Applications in Research and Development
Boc-γ-aminobutyric acid methyl ester is a valuable building block in medicinal chemistry and drug development, primarily for the synthesis of GABAergic compounds and peptidomimetics.
-
Synthesis of GABA Analogs: The protected nature of the molecule allows for selective modifications at other positions of the carbon backbone. The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the free amine for further reactions.[4][12] This is a key step in the synthesis of more complex GABA analogs with potentially improved pharmacokinetic properties.[13]
-
Peptide Synthesis: It serves as a non-canonical amino acid building block for incorporation into peptide chains. The Boc protecting group is orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection and chain elongation.[14]
-
PROTAC Linkers: This molecule has been identified as a component that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Safety and Handling
Boc-γ-aminobutyric acid methyl ester is associated with certain hazards and should be handled with appropriate safety precautions. According to its hazard classification, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
Boc-γ-aminobutyric acid methyl ester is a fundamentally important molecule in the field of medicinal chemistry. Its dual-protected structure provides a stable yet versatile platform for the synthesis of a wide array of more complex molecules, particularly those targeting the GABAergic system. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.
References
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Synthetic application of γ‐aminobutyrate products. (A) Synthesis of... - ResearchGate. (n.d.). Retrieved from [Link]
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Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. (2013). Retrieved from [Link]
-
METHYL 4-(TERT-BUTOXYCARBONYL(METHYL)AMINO)BENZOATE synthesis. (n.d.). Retrieved from [Link]
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This compound | C10H19NO4 | CID 13112352 - PubChem. (n.d.). Retrieved from [Link]
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BMRB entry bmse000340 - Gamma-Aminobutyric Acid. (n.d.). Retrieved from [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Retrieved from [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000112). (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000112). (n.d.). Retrieved from [Link]
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Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. (n.d.). Retrieved from [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]
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Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - ResearchGate. (n.d.). Retrieved from [Link]
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Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed. (n.d.). Retrieved from [Link]
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Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity - MDPI. (n.d.). Retrieved from [Link]
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Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: A Cornerstone in Modern Synthetic Chemistry
Abstract
Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a key bifunctional molecule, serves as a fundamental building block in the realms of medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, elucidates its critical role in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs), and offers a detailed, field-proven protocol for its synthesis and purification. Safety considerations and handling procedures are also comprehensively addressed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this versatile compound.
Core Physicochemical Properties
This compound is an organic compound that incorporates a carbamate-protected amine and a methyl ester. This unique structure makes it a valuable intermediate in multi-step organic syntheses.
| Property | Value | Source(s) |
| Molecular Weight | 217.26 g/mol | [1][2] |
| Molecular Formula | C10H19NO4 | [1][3][4] |
| CAS Number | 85909-04-2 | [2][3] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |
| Appearance | Colorless liquid (at room temperature) | [5] |
| Solubility | Low solubility in water | [5] |
The Synthetic Chemist's Ally: Key Applications
The utility of this compound stems from the presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine.
A Linchpin in Peptide Synthesis
In the intricate process of peptide synthesis, protecting the amine group of one amino acid while activating its carboxylic acid group for coupling with another is paramount. The Boc group in this compound serves this protective role admirably.[6] Its stability prevents unwanted side reactions at the nitrogen atom during peptide bond formation.[6] Once the desired coupling is achieved, the Boc group can be cleanly cleaved, typically with trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in the sequence.[6]
Caption: Synthesis of this compound.
Materials and Reagents
-
Methyl 4-aminobutanoate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Dissolution: In a round-bottom flask, dissolve methyl 4-aminobutanoate hydrochloride in dichloromethane.
-
Basification: Cool the solution in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [1]It may also cause respiratory irritation. [1]
Precautionary Measures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. [7]Do not eat, drink, or smoke when using this product. [8]Wash hands thoroughly after handling. [7][8]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][9]Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. [7]Remove contaminated clothing and shoes. [8]* Ingestion: If swallowed, wash out mouth with water. [7]Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [7]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [2][8]
Conclusion
This compound is a quintessential example of a simple molecule with profound impact in the field of organic synthesis. Its strategic design, featuring a readily cleavable protecting group, makes it an indispensable tool for the construction of complex molecules, from peptides to innovative therapeutics like PROTACs. A thorough understanding of its properties, applications, and safe handling is crucial for any scientist working at the forefront of chemical and pharmaceutical research.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Evo-Tachem. Buy this compound. [Link]
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Wikipedia. Methyl butyrate. [Link]
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- 9. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to Methyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OMe)
Methyl 4-(tert-butoxycarbonylamino)butanoate, commonly referred to as Boc-GABA-OMe, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] This compound is of significant interest to researchers and drug development professionals due to its unique trifecta of structural features: a GABA core, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester. This combination makes it an invaluable building block in peptide synthesis, medicinal chemistry, and the development of novel therapeutic agents.[1][2]
The Boc group provides a robust yet easily removable shield for the amine functionality, preventing unwanted side reactions during complex synthetic sequences.[3][4] Its stability under a wide range of conditions and its facile cleavage under mild acidic conditions are cornerstones of its utility, particularly in solid-phase peptide synthesis (SPPS).[1][4] The methyl ester modification of the carboxylic acid enhances the compound's solubility in organic solvents, facilitating easier handling and purification in laboratory settings compared to its free-acid counterpart, Boc-GABA-OH.[2][3] Consequently, Boc-GABA-OMe serves as a crucial intermediate for creating peptidomimetics, GABA analogs for neurological research, and linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[5][6]
This guide provides a comprehensive technical overview of Boc-GABA-OMe, detailing its chemical structure, physicochemical properties, a validated synthetic workflow, and its critical applications in scientific research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
The structural identity of a chemical compound is fundamental to its application. Boc-GABA-OMe is precisely defined by its molecular structure and associated identifiers.
Table 1: Chemical Identifiers for Boc-GABA-OMe
| Identifier | Value |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Synonyms | N-Boc-gamma-aminobutyric acid methyl ester, Methyl 4-(Boc-amino)butanoate |
| CAS Number | 53315-37-8 (example, may vary by supplier) |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol [7] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)OC |
| InChI Key | YXQPXNQBDFRTEX-UHFFFAOYSA-N |
The physical and chemical properties of Boc-GABA-OMe dictate its behavior in various experimental conditions, from reaction solvents to storage. While specific data for the methyl ester is less commonly published than for the corresponding carboxylic acid (Boc-GABA-OH), the following table summarizes key properties based on available data for closely related structures and general chemical principles.
Table 2: Physicochemical Properties of Boc-GABA-OH (for reference)
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 55-59 °C | [8] |
| Boiling Point | 78-82 °C at 0.2 mmHg | [8][9][10] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and DMSO; less soluble in water. | [3] |
| Flash Point | >113 °C (>235 °F) - closed cup | [9][11] |
| Storage Temperature | Room temperature, sealed in a dry, dark place. | [8] |
Note: The methyl ester (Boc-GABA-OMe) is expected to be a liquid or a low-melting solid at room temperature, with higher solubility in nonpolar organic solvents compared to Boc-GABA-OH.
Synthesis, Characterization, and Safe Handling
The synthesis of Boc-GABA-OMe is typically achieved through a two-step process starting from γ-aminobutyric acid (GABA). The first step involves the protection of the primary amine with a Boc group, followed by the esterification of the carboxylic acid.
Synthetic Workflow
The overall transformation involves two key reactions:
-
N-Protection: The nucleophilic amino group of GABA reacts with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-γ-aminobutyric acid (Boc-GABA-OH). The base neutralizes the in-situ generated acid and activates the amine.
-
Esterification: The carboxylic acid of Boc-GABA-OH is converted to a methyl ester. This can be achieved through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a milder reagent like thionyl chloride (SOCl₂) followed by methanol.
Detailed Experimental Protocol
This protocol outlines a representative procedure for synthesizing Boc-GABA-OMe.
Step 1: Synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH)
-
Dissolution: Dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Boc Anhydride: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 using a cold 1 M HCl or KHSO₄ solution.
-
Extract the product into ethyl acetate (3x).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield Boc-GABA-OH, typically as a white solid.[3]
Step 2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OMe)
-
Dissolution: Dissolve the crude Boc-GABA-OH (1.0 eq) from Step 1 in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure Boc-GABA-OMe.
Spectroscopic Characterization
The identity and purity of the synthesized Boc-GABA-OMe should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group, a singlet at ~3.7 ppm for the methyl ester protons, and multiplets for the methylene protons of the GABA backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyls of the carbamate and ester, the quaternary carbon and methyls of the Boc group, the methoxy carbon, and the carbons of the alkyl chain.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the product.
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of Boc-GABA-OMe and ensuring laboratory safety.
-
Handling: Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and dark place to prevent degradation.[8] It is classified as a combustible solid.[9][11]
-
Disposal: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[12] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[12]
Applications in Research and Drug Development
The utility of Boc-GABA-OMe stems from its role as a versatile intermediate in synthesizing more complex molecules with therapeutic potential.
Peptide Synthesis and Peptidomimetics
Boc-GABA-OMe is a valuable building block for incorporating a flexible, non-proteinogenic spacer into peptide chains.[1][9] The incorporation of GABA and its analogs can induce specific secondary structures (e.g., turns and helices) in peptides, enhance their stability against enzymatic degradation, and improve their pharmacokinetic properties.[1] After incorporating the Boc-GABA-OMe unit into a growing peptide chain, the methyl ester can be hydrolyzed to the free carboxylic acid for further elongation, or the Boc group can be removed to allow coupling at the amine terminus.
Development of GABA Analogs
As a derivative of the main inhibitory neurotransmitter, Boc-GABA-OMe is a key starting material for synthesizing novel GABA analogs.[5][14] These analogs are designed to modulate the GABAergic system and are investigated as potential treatments for a range of neurological and psychiatric conditions, including anxiety, epilepsy, and insomnia.[1][] The Boc and ester groups allow for selective modifications at other positions of the GABA backbone, enabling the exploration of structure-activity relationships (SAR).[5]
PROTAC Linker Synthesis
In the cutting-edge field of targeted protein degradation, Boc-GABA-OH (the precursor to Boc-GABA-OMe) serves as a flexible linker component in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The GABA unit can provide the necessary length and flexibility for the linker that tethers the target-binding ligand to the E3 ligase-recruiting ligand.[6]
Conclusion
Boc-GABA-OMe is more than a simple derivative of an amino acid; it is a strategically designed chemical tool that offers synthetic chemists significant advantages. The orthogonal protection offered by the Boc group and the methyl ester, combined with the inherent biological relevance of the GABA scaffold, makes it an indispensable component in the modern synthetic chemist's toolbox. Its application spans from fundamental peptide research to the development of sophisticated therapeutics, underscoring its importance in advancing the fields of chemistry, biology, and medicine.
References
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Chem-Impex. Nγ-Boc-L-2,4-diaminobutyric acid methyl ester hydrochloride.
-
Safety Data Sheet. (2022-10-12).
-
Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.
-
Sigma-Aldrich. Boc-N-methyl-gamma-aminobutyric acid | 94994-39-5.
-
Benchchem. An In-depth Technical Guide to Boc-Protected Gamma-Amino Acids.
-
Santa Cruz Biotechnology. Boc-N-methyl-gamma-aminobutyric acid | CAS 94994-39-5.
-
ChemScene. 57294-38-9 | Boc-GABA-OH.
-
CymitQuimica. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric acid.
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ChemicalBook. BOC-GAMMA-ABU-OH | 57294-38-9.
-
Fisher Scientific. N-BOC-gamma-Aminobutyric acid, 98%.
-
MSDS DBG001 Boc-Glycinol.pdf.
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Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.
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Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.
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BOC Sciences. CAS 13031-60-2 γ-Aminobutylic acid methyl ester hydrochloride.
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SLS Ireland. Boc-GABA-OH, 97% | 469572-5G | SIGMA-ALDRICH.
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MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
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APExBIO. Boc-GABA-OH – Protected γ-Aminobutyric Acid.
-
PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
-
Organic Chemistry Portal. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
-
TargetMol. Boc-GABA-OH | PROTAC Linker.
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Sigma-Aldrich. Boc-GABA-OH 97 57294-38-9.
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PubChem. Gamma-Aminobutyric Acid.
-
BOC Sciences. GABA Receptor Agonist.
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An In-depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Solubility and Stability for the Research Scientist
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Boc-GABA-OMe, is a pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, medicinal chemistry, and the development of complex organic molecules.[1] Its structure incorporates a methyl ester and a tert-butoxycarbonyl (Boc) protected amine, functionalities that offer both synthetic utility and specific stability challenges. This guide provides an in-depth exploration of the solubility and stability characteristics of this compound, offering field-proven insights and detailed protocols to aid researchers in its effective handling, storage, and application. Understanding these core properties is paramount for ensuring reaction efficiency, purity of intermediates, and the overall success of multi-step synthetic endeavors.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₄ | [2][3][4] |
| Molecular Weight | 217.26 g/mol | [2][5] |
| Appearance | Typically a white solid or crystalline compound | [1] |
| Melting Point | Not specified | [1] |
| Boiling Point | Data not available | [1] |
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is a critical parameter for its use in various reaction and purification protocols. As a moderately polar molecule, its solubility is dictated by the interplay between the polar carbamate and ester groups and the nonpolar tert-butyl and methylene functionalities.
Qualitative Solubility
Based on available data, the compound exhibits good solubility in a range of common organic solvents.[1]
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving this compound. |
| Methanol (MeOH) | Soluble | Suitable for reactions and as a co-solvent in purification.[1] |
| Ethyl Acetate (EtOAc) | Very Soluble | Often used in extraction and chromatography. |
| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a variety of organic transformations. |
| Acetone | Soluble | Useful for dissolving the compound for analysis or reaction. |
| Water | Insoluble to Slightly Soluble | The hydrophobic Boc group and methyl ester limit aqueous solubility. |
| Petroleum Ether | Insoluble | Can be used as an anti-solvent for precipitation or crystallization. |
Causality Behind Solvent Choices: The selection of a solvent is intrinsically linked to the intended application. For reactions, a solvent that fully dissolves the reactants at the desired temperature is crucial for achieving optimal reaction kinetics. For purification by chromatography, a solvent system is chosen to achieve differential partitioning of the compound and impurities on the stationary phase. In extractions, immiscible solvents are selected based on the compound's preferential solubility in one phase over the other.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for the quantitative determination of solubility.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.
-
Dilute the filtered solution with a known volume of a suitable solvent (mobile phase for HPLC is ideal) to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the compound.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.
-
Chemical Stability: Navigating Potential Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. The presence of both a Boc-protected amine and a methyl ester gives rise to specific vulnerabilities, primarily to acidic and basic conditions.
Stability Towards Hydrolysis
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. This deprotection can occur even under mild acidic conditions. The methyl ester is generally more stable to acidic hydrolysis, which is a reversible process requiring a large excess of water to proceed to a significant extent.[8]
Basic Conditions (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions, a process known as saponification.[9] This reaction is typically irreversible and proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylate salt and methanol. The Boc group, in contrast, is generally stable towards most nucleophilic and basic conditions.[7]
Thermal Stability
The Boc group can be removed thermally, although this typically requires elevated temperatures. Some studies have shown that deprotection of Boc-protected amino acids can occur at temperatures around 150 °C, with the process being influenced by the presence of water.[10] Simple heating under vacuum to about 190°C has also been suggested for Boc deprotection.[11] The ester group is generally stable to moderate heat in the absence of acidic or basic catalysts.
Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of either the Boc group or the methyl ester.
Caption: Primary degradation pathways of this compound.
Storage Recommendations
To ensure the long-term integrity of this compound, it should be stored in a cool, dry place, away from strong acids and bases.[12] For extended storage, refrigeration is recommended.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is crucial for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally the most suitable for analyzing this compound.
Experimental Protocol for HPLC Analysis:
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.
-
Optionally, add a small amount of TFA (e.g., 0.1%) to both the aqueous and organic phases to improve peak shape and resolution.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg).
-
Dissolve the sample in a known volume of the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution if necessary to achieve a suitable concentration for UV detection.
-
-
Chromatographic Conditions (Representative):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
-
Self-Validating System: The inclusion of a reference standard of known purity allows for the validation of the method and accurate quantification. The peak shape and retention time should be consistent across runs. The presence of degradation products can be monitored by the appearance of new peaks in the chromatogram.
Conclusion
This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these critical properties, coupled with detailed experimental protocols. By adhering to the principles and methodologies outlined herein, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes. The provided insights into the causality behind experimental choices aim to empower scientists to make informed decisions in their daily laboratory work.
References
- Methyl 4-((tert-butoxycarbonyl)amino)
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Methyl 4-(tert-butoxycarbonyl(methyl)amino)
- Methyl 4-((tert-butoxycarbonyl)amino)
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Methyl 4-((tert-butoxycarbonyl)amino)
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
- Methyl 4-((tert-butoxycarbonyl)amino)
- Boc-Protected Amino Groups. Organic Chemistry Portal.
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- How should I deprotect Boc-amino group without breaking ester bond?.
-
4-(amino)butanoic acid . CymitQuimica.
- 4-((tert-butoxycarbonyl)amino)butanoic acid. Sigma-Aldrich.
- Boc-GABA-OH. ChemScene.
- Boc-GABA-OH 97%. Sigma-Aldrich.
- Boc-GABA-OH – Protected γ-Aminobutyric Acid. APExBIO.
- Methyl 4-((tert-butoxycarbonyl)amino)
- Methyl 4-((tert-butoxycarbonyl)amino)
- Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. YouTube.
- Amino Acid Oxidation Pathways (Part 8 of 10) - Branched Chain Amino Acids (BCAAs). YouTube.
- Methyl 4-((tert-butoxycarbonyl)amino)
- Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.
- Amino Acid Degrad
- Process for preparing methyl 4-(aminomethyl)benzoate.
- (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses Procedure.
- Methyl butyr
- Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid. Benchchem.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
-
4-{amino}-2-methoxypentanoic acid . Chemsrc.
- N-Boc-l-tryptophan methyl ester. Organic Syntheses Procedure.
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- Methyl butyr
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An In-Depth Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional molecules and protecting group chemistry is paramount. Among the versatile chemical entities that enable these advanced synthetic strategies, Methyl 4-((tert-butoxycarbonyl)amino)butanoate stands out as a key building block. Its unique structure, featuring a protected amine and a reactive ester, positions it as a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and in established solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.
Nomenclature and Identification: Establishing a Common Language
To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound. The use of standardized nomenclature is critical for accurate documentation and retrieval of information in chemical databases and literature.
Systematic and Common Names:
-
IUPAC Name: methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate[1]
-
Common Synonyms:
Chemical Identifiers:
A universally recognized identifier is the Chemical Abstracts Service (CAS) Registry Number, which is unique to each chemical substance.
| Identifier | Value |
| CAS Number | 85909-04-2 |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol [1] |
| PubChem CID | 13112352[1] |
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols.
Key Physicochemical Data:
| Property | Value |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Boiling Point | Not readily available, likely high due to its molecular weight and functional groups. |
| Melting Point | Not consistently reported, may vary with purity. |
Safety and Handling:
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a fundamental procedure that involves two key transformations: the protection of the amino group of gamma-aminobutyric acid (GABA) and the subsequent esterification of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.
Synthesis of N-Boc-gamma-aminobutyric acid (Boc-GABA-OH)
The first step is the protection of the amino group of GABA using di-tert-butyl dicarbonate (Boc)₂O.
Reaction Scheme:
Sources
Introduction: The Role of Boc-GABA-OMe in Synthesis
An In-depth Technical Guide to the Safe Handling of Boc-Protected GABA Methyl Ester
This guide provides a comprehensive overview of the safety, handling, and core chemical properties of N-(tert-Butoxycarbonyl)-γ-aminobutyric acid methyl ester (Boc-GABA-OMe). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The protocols and recommendations herein are grounded in established chemical safety principles and data from analogous compounds.
N-(tert-Butoxycarbonyl)-γ-aminobutyric acid (GABA) derivatives are pivotal building blocks in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides a robust shield for the amine functionality, which is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions.[][2] The methyl ester modification at the C-terminus offers another layer of synthetic versatility. Boc-GABA-OMe is frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and as a precursor for various GABA analogues aimed at neurological research.[3][] A thorough understanding of its safety profile is paramount for any researcher incorporating this reagent into their synthetic workflows.
Section 1: Chemical & Physical Properties
While a specific, verified Safety Data Sheet (SDS) for the methyl ester is not universally available, its properties can be reliably extrapolated from its parent acid, N-Boc-γ-aminobutyric acid (Boc-GABA-OH), and similar protected amino acid esters.
| Property | Value (for related compound Boc-GABA-OH) | Source |
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Molecular Weight | 203.24 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 55-59 °C | [7] |
| Boiling Point | 78-82 °C at 0.2 mmHg | [7] |
| Solubility | Soluble in methanol, ethyl acetate, dioxane, and other common organic solvents.[7][8] | [7][8] |
| Storage Temperature | Room temperature, sealed in a dry, dark place. | [7] |
The esterification of the carboxylic acid is not expected to dramatically alter the core toxicological profile, but it may influence physical properties such as melting point, boiling point, and solubility.
Section 2: Hazard Identification and Toxicological Profile
Based on data from closely related N-Boc protected amino acids, Boc-GABA-OMe should be handled as a substance with the potential to cause irritation.[9][10] The toxicological properties have not been fully investigated for this specific molecule, which necessitates a cautious approach.
-
Acute Toxicity: A related compound is classified as harmful if swallowed (Acute toxicity, oral Category 4).[9]
-
Skin Irritation: May cause skin irritation (Category 2).[9] Direct contact should be avoided.
-
Eye Irritation: Causes serious eye irritation (Category 2A).[9] Contact can lead to redness and watering.[11]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation (Specific target organ toxicity, single exposure, Category 3).[9]
No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.
Section 3: Safe Handling, Storage, and Disposal
Adherence to good industrial hygiene and safety practices is essential.
Handling:
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][11]
-
Avoiding Contact: Avoid direct contact with the substance. Do not breathe dust.[11] Prevent the formation of dust during handling.[11]
-
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
Disposal:
-
Waste Management: Dispose of surplus and non-recyclable solutions via a licensed disposal company.
-
Containers: Contaminated packaging should be treated as the product itself and disposed of accordingly.[12] Do not empty into drains.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are the primary methods to ensure user safety.
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[9][13]
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[9]
-
Skin Protection:
-
Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves before use and use a proper removal technique to avoid skin contact.[14]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect from spills.[14] For larger scale operations, impervious clothing may be necessary.[9]
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a suitable respirator.[14]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when handling Boc-GABA-OMe.
Caption: Fig. 1: PPE Selection Workflow for Boc-GABA-OMe.
Section 5: Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][12]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[9][11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][11][12]
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12][15] Wear self-contained breathing apparatus if necessary.[11][12] Combustion may produce toxic fumes of carbon and nitrogen oxides.[11][15]
Section 6: Experimental Protocol: Boc Group Deprotection
This protocol details a standard, self-validating procedure for the acidic cleavage of the Boc protecting group from a substrate like Boc-GABA-OMe. The causality behind each step is explained to enhance experimental success and safety.
Objective: To remove the Boc protecting group to yield the free amine salt.
Materials:
-
Boc-GABA-OMe (1 equivalent)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 equivalents)
-
Nitrogen or Argon supply
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Action: Place the Boc-GABA-OMe into a clean, dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas like nitrogen or argon.
-
Rationale: While the reaction is not strictly air-sensitive, using an inert atmosphere ensures that all reagents and solvents remain anhydrous, preventing potential side reactions and ensuring consistency.
-
-
Dissolution:
-
Action: Dissolve the substrate in a minimal amount of anhydrous DCM or 1,4-dioxane (approx. 0.1-0.5 M concentration).
-
Rationale: Complete dissolution ensures a homogenous reaction mixture, allowing the acid to access all substrate molecules equally for a smooth and complete reaction. DCM is a good choice for its volatility, simplifying removal later.
-
-
Acid Addition (Deprotection):
-
Action: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting acid (e.g., TFA or 4M HCl in Dioxane) dropwise via syringe.
-
Rationale: The deprotection mechanism involves protonation of the Boc group's carbonyl, followed by the loss of the stable tert-butyl cation.[2] This process can be exothermic. Cooling the reaction to 0 °C controls the reaction rate, minimizes potential side reactions, and ensures safety, especially on a larger scale.
-
-
Reaction Monitoring:
-
Action: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: The starting material (Boc-protected) is less polar than the product (amine salt). On a silica TLC plate, the disappearance of the starting material spot and the appearance of a new, lower Rf spot (often at the baseline) indicates reaction completion. This self-validating step prevents premature workup or unnecessarily long reaction times.
-
-
Solvent Removal:
-
Action: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Rationale: This removes the bulk of the solvent and excess acid (especially if TFA was used, as it is volatile).
-
-
Product Isolation (Precipitation):
-
Action: Add cold diethyl ether to the concentrated residue. The product, now an amine salt (e.g., trifluoroacetate or hydrochloride), should precipitate as a solid.
-
Rationale: The charged amine salt is typically insoluble in nonpolar solvents like diethyl ether, while nonpolar byproducts (like those from the tert-butyl cation) remain in solution. This provides a simple and effective initial purification.
-
-
Final Steps:
-
Action: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Rationale: Washing removes any remaining soluble impurities. Drying under vacuum removes residual solvent, yielding the final, deprotected GABA methyl ester salt.
-
Conclusion
Boc-protected GABA methyl ester is a valuable synthetic intermediate. While it is not classified as acutely hazardous, it presents risks of skin, eye, and respiratory irritation. A risk-based approach, grounded in the principles of good laboratory practice, the consistent use of appropriate PPE, and a thorough understanding of the relevant chemical procedures, is essential for its safe and effective use. The information provided in this guide, extrapolated from closely related compounds, serves as a robust foundation for establishing safe handling protocols in any research or development setting.
References
-
Benchchem. Personal protective equipment for handling Boc-N-PEG5-C2-NHS ester.
-
MedChemExpress. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid-SDS.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Boc-gamma-aminobutyric acid.
-
Fluorochem. Safety Data Sheet.
-
Sigma-Aldrich. SAFETY DATA SHEET - Gamma-aminobutyric acid.
-
Fisher Scientific. SAFETY DATA SHEET - N-Boc-gamma-aminobutyric acid.
-
Sigma-Aldrich. BOC-ON Technical Information Bulletin.
-
Sigma-Aldrich. SAFETY DATA SHEET - Ethyl isobutyrate.
-
Fisher Scientific. SAFETY DATA SHEET - (1R,2R)-(+)-1,2-Cyclohexanediamine.
-
Sigma-Aldrich. SAFETY DATA SHEET - 3-Aminobenzoic acid.
-
AstaTech. MSDS of (4-aMino-butyl)-methyl-carbamic acid tert-butyl ester.
-
CymitQuimica. Safety Data Sheet - (R)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid.
-
APExBIO. Boc-GABA-OH – Protected γ-Aminobutyric Acid.
-
TCI Chemicals. SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-4-aminobutyric Acid.
-
Sigma-Aldrich. SAFETY DATA SHEET - 2-Aminoadipic acid.
-
ChemScene. Boc-GABA-OH | 57294-38-9.
-
Sigma-Aldrich. Technical Documents for "boc-gaba-oh".
-
ScienceLab.com. material safety data sheet - gama amino butyric acid.
-
PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [URL]([Link]
-
ChemicalBook. BOC-GAMMA-ABU-OH | 57294-38-9.
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Organic Chemistry Portal. Boc-Protected Amino Groups.
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BOC Sciences. BOC-Protected Amino Acids.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Cole-Parmer. Material Safety Data Sheet - 6-Aminopenicillanic acid, 96%.
-
Fisher Scientific. SAFETY DATA SHEET - cis-3-(Boc-amino)cyclohexanecarboxylic acid.
-
Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing.
-
BOC Sciences. γ-Aminobutylic acid methyl ester hydrochloride.
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PubChem. Gamma-Aminobutyric Acid.
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MedchemExpress.com. Boc-GABA-OH | PROTAC Linker.
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GERPAC. Personal protective equipment for preparing toxic drugs.
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United States Pharmacopeia (USP). Safety Review of Gamma-Aminobutyric Acid (GABA).
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National Center for Biotechnology Information (NCBI). Personal Protective Equipment - Chemical and Biological Terrorism.
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SpringerLink. Comparison of Toxicity of Taurine and GABA in Combination with Alcohol in 7-Day-Old Mice.
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Albert Kerbl GmbH. Protective Equipment | Plant Protection.
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A Technical Guide to Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Synthesis, Applications, and Experimental Protocols for Advanced Research
Abstract
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a pivotal bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. As a derivative of γ-aminobutyric acid (GABA), it serves as a crucial building block, integrating a flexible four-carbon linker into more complex molecular architectures. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid terminus allows for selective, sequential chemical transformations. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications, with a particular focus on its role in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.
Introduction and Core Chemical Identity
This compound, also known as Methyl 4-(Boc-amino)butanoate, is an amino acid derivative valued for its utility as a synthetic intermediate.[1] Its structure features a butanoate backbone with a Boc-protected amine at the 4-position, a modification that temporarily masks the nucleophilicity of the nitrogen atom.[1][2] This protection is fundamental to multi-step synthesis, preventing unwanted side reactions and enabling precise molecular construction.[2] The Boc group is stable under a wide range of reaction conditions but can be selectively removed under mild acidic conditions, making it an ideal protecting group in complex synthetic pathways such as solid-phase peptide synthesis (SPPS).[3] Its primary application lies in the pharmaceutical and fine chemical industries, where it serves as a versatile building block for active pharmaceutical ingredients (APIs) and other high-value organic molecules.[2][4]
Physicochemical and Spectroscopic Properties
The compound is typically a white solid or crystalline substance, soluble in common organic solvents like methanol and dichloromethane.[1] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 85909-04-2 | [1][5] |
| Molecular Formula | C₁₀H₁₉NO₄ | [5][6] |
| Molecular Weight | 217.26 g/mol | [1][6] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1][6] |
| Appearance | White solid or crystalline compound | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)OC | [1] |
| InChI Key | WOSTYWSKGONZPI-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a foundational procedure in organic chemistry, typically achieved through one of two primary pathways starting from either 4-aminobutanoic acid (GABA) or its corresponding methyl ester.
Causality of Reagent Selection:
-
Starting Material: 4-aminobutanoic acid (GABA) or Methyl 4-aminobutanoate hydrochloride are common starting points.[1][7] GABA is a readily available, inexpensive precursor.
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection. Its electrophilic carbonyl carbons are susceptible to nucleophilic attack by the primary amine of GABA. The reaction is highly selective for the amino group, and the byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.[1]
-
Base: A mild base such as triethylamine (TEA) or sodium hydroxide is used to deprotonate the ammonium salt of the amino acid and to neutralize the acid formed during the reaction, driving the equilibrium towards the protected product.
-
Esterification: If starting from GABA, the carboxylic acid must be converted to a methyl ester. This is typically achieved using methanol in the presence of an acid catalyst like sulfuric acid or by using a milder reagent like thionyl chloride in methanol.
Detailed Laboratory Synthesis Protocol (from GABA)
This protocol outlines a two-step process: Boc protection of GABA followed by esterification.
Step 1: N-Boc Protection of 4-Aminobutanoic Acid (GABA)
-
Dissolution: Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) dissolved in water. Stir until the solution is homogeneous.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with a cold 1 M KHSO₄ solution to a pH of 2-3. Extract the product, 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH), with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-GABA-OH as a white solid.[8][9]
Step 2: Methyl Esterification of Boc-GABA-OH
-
Dissolution: Dissolve the Boc-GABA-OH (1.0 eq) from the previous step in methanol (MeOH).
-
Acid Catalyst: Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[10]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Neutralization: Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Core Applications in Drug Discovery and Synthesis
The utility of this molecule stems from its bifunctional nature, allowing it to act as a linker or a modified amino acid building block.
Peptide Synthesis
In peptide synthesis, the Boc group serves as a temporary protecting group for the N-terminus.[3] this compound is used to incorporate a flexible, non-chiral GABA spacer into a peptide sequence. This is particularly useful for creating peptidomimetics, modifying peptide conformation, or altering biological activity. The Boc group's stability to basic conditions used in Fmoc-based synthesis allows for orthogonal protection strategies.[11]
Building Block for Complex Molecules
Beyond peptides, it is a key intermediate for a wide array of pharmaceuticals.[2] The ester can be hydrolyzed to the free acid or reduced to an alcohol, while the Boc-protected amine, once deprotected, can be acylated, alkylated, or used in reductive amination, providing numerous pathways for molecular elaboration.[12]
Linker Chemistry in PROTACs
A significant modern application is its use as a linker component in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The linker's length and composition are critical for optimal ternary complex formation. This compound provides a simple, flexible aliphatic chain that can be readily incorporated into more complex linker structures.[5]
Workflow Visualization
The following diagram illustrates the general synthetic workflow involving this compound, from its synthesis to its incorporation into a larger molecule.
Caption: Synthetic workflow of this compound.
Chemical Reactivity and Safe Handling
Key Reactions
-
Boc Deprotection: The most critical reaction is the removal of the Boc group. This is efficiently achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen followed by the elimination of the stable tert-butyl cation, which is scavenged, releasing CO₂ and the free amine.[2]
-
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its straightforward synthesis, coupled with the robust and selectively cleavable Boc protecting group, makes it an indispensable building block in the fields of peptide chemistry, drug discovery, and materials science.[13] Its role in the construction of sophisticated architectures like PROTACs underscores its continuing relevance in cutting-edge research, solidifying its position as a cornerstone of the modern synthetic chemist's toolbox.
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CymitQuimica. (n.d.). Methyl 4-{amino}butanoate. Retrieved from
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate from GABA
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a key intermediate in pharmaceutical and peptide synthesis. The protocol details a two-step process starting from γ-aminobutyric acid (GABA), involving the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure a successful and efficient synthesis.
Introduction: The Strategic Importance of Boc-Protected GABA Methyl Ester
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics targeting neurological disorders. The incorporation of GABA and its analogues into peptide backbones can induce specific conformations and enhance proteolytic stability, making them valuable tools in drug design.[1][3]
However, the bifunctional nature of GABA, containing both a primary amine and a carboxylic acid, necessitates a protection strategy to achieve selective chemical transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][4][5] The synthesis of this compound provides a stable, versatile intermediate where the amine is protected, and the carboxylic acid is activated as a methyl ester, ready for subsequent coupling reactions in peptide synthesis or other organic transformations.[6][7][8]
This application note details a reliable and scalable two-step synthesis of this compound from GABA. The first step involves the N-Boc protection of GABA, followed by a Fischer esterification to yield the final product.
Reaction Scheme and Mechanism
The overall synthesis proceeds in two distinct steps:
Step 1: N-Boc Protection of GABA
Step 2: Fischer Esterification of N-Boc-GABA
Mechanism of Boc Protection
The protection of the primary amine of GABA is achieved using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[4][9] The reaction is a nucleophilic acyl substitution where the amine nitrogen of GABA acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[1][5][10][11] This reaction is typically carried out under basic conditions to deprotonate the ammonium group of the zwitterionic GABA, thereby increasing the nucleophilicity of the amine. The tert-butyl carbonate anion is a good leaving group, and it subsequently breaks down into the stable products tert-butanol and carbon dioxide gas, driving the reaction to completion.[5][10][11]
The use of a base like sodium bicarbonate or triethylamine is common.[1][9] In some protocols, 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly for less reactive amines.[4][9][12][13]
Caption: Boc protection of GABA.
Mechanism of Fischer Esterification
The esterification of the N-Boc-GABA is achieved through a classic Fischer esterification reaction. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[14][15][16] Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the methyl ester and regenerates the acid catalyst.[14]
Caption: Fischer esterification of N-Boc-GABA.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| γ-Aminobutyric acid (GABA) | ≥99% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% |
| Sodium bicarbonate (NaHCO₃) | ACS reagent grade |
| Dioxane | Anhydrous, ≥99.8% |
| Deionized Water | |
| Ethyl acetate (EtOAc) | ACS reagent grade |
| 1 M Hydrochloric acid (HCl) | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) |
| Saturated sodium bicarbonate solution | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Protocol: N-Boc Protection of GABA
-
Dissolution of GABA: In a 250 mL round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.[1] The volume should be sufficient to fully dissolve the GABA with stirring.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction with Boc anhydride.
-
Addition of Boc Anhydride: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.[1] Adding it slowly prevents a rapid evolution of CO₂ gas.[10][12][13]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 16-18 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane. The product, N-Boc-GABA, will have a higher Rf value than the starting material, GABA.
-
Work-up - Acidification: Once the reaction is complete, cool the mixture again to 0 °C and carefully acidify it to a pH of 2-3 with 1 M HCl.[1] This step protonates the carboxylate of the product, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-GABA as a white solid or a viscous oil.
Step-by-Step Protocol: Fischer Esterification of N-Boc-GABA
-
Dissolution of N-Boc-GABA: Dissolve the crude N-Boc-GABA (1.0 eq) in anhydrous methanol in a round-bottom flask. The amount of methanol should be sufficient to fully dissolve the starting material.
-
Addition of Catalyst: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, typically 0.1-0.2 eq) dropwise while stirring.[14][17] The addition should be done carefully as it is an exothermic process.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.
Results and Discussion
| Parameter | N-Boc Protection | Fischer Esterification |
| Typical Yield | 85-95% | 80-90% |
| Purity (by NMR) | >95% | >98% |
| Appearance | White solid or viscous oil | Colorless oil |
The two-step synthesis described provides a reliable method for the preparation of this compound with good overall yield and high purity. The Boc protection step is generally high-yielding, and the product can often be used in the next step without extensive purification. The Fischer esterification is also efficient, but careful control of the reaction conditions, particularly the exclusion of water, is important to maximize the yield.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Boc protection | Incomplete reaction. | Ensure sufficient reaction time and proper stoichiometry of reagents. Check the quality of the Boc anhydride. |
| Loss of product during work-up. | Ensure the pH is sufficiently acidic (2-3) before extraction. Perform multiple extractions. | |
| Low yield in esterification | Presence of water in the reaction. | Use anhydrous methanol and concentrated sulfuric acid. |
| Incomplete reaction. | Increase reaction time or temperature (reflux). Ensure an adequate amount of catalyst is used. | |
| Product is difficult to purify | Presence of side products. | In the Boc protection, di-Boc protected product may form. Use the recommended stoichiometry. For esterification, charring can occur if the temperature is too high or the acid concentration is excessive. |
Conclusion
The synthesis of this compound from GABA via a two-step protection-esterification sequence is a robust and efficient method for producing this valuable synthetic intermediate. The protocols provided in this application note are well-established and can be readily implemented in a standard organic synthesis laboratory. The detailed mechanistic explanations and troubleshooting guide will aid researchers in successfully executing this synthesis and applying it to their drug discovery and development programs.
References
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Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
The Methanol Sulfuric Acid Esterification Methods. II. An Improved Extraction Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
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Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 2, 2026, from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? - Chemistry Stack Exchange. (2023, July 16). Retrieved January 2, 2026, from [Link]
- US5302748A - Esterification process - Google Patents. (n.d.).
- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents. (n.d.).
-
Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthetic application of γ‐aminobutyrate products. (A) Synthesis of... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2023, March 14). Retrieved January 2, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved January 2, 2026, from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. (2024, November 11). Retrieved January 2, 2026, from [Link]
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Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012, June 18). Retrieved January 2, 2026, from [Link]
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EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved January 2, 2026, from [Link]
-
Please suggest me a best recent method of esterification of N-Boc-Amino Acids? - ResearchGate. (2016, December 11). Retrieved January 2, 2026, from [Link]
-
Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved January 2, 2026, from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Publishing. (n.d.). Retrieved January 2, 2026, from [Link]
-
Stereoselective synthesis of both enantiomers of N-Boc-α-aryl-γ-aminobutyric acids | Request PDF - ResearchGate. (2025, August 7). Retrieved January 2, 2026, from [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved January 2, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]
-
Full article: Preparation of Methyl Ester Precursors of Biologically Active Agents. (n.d.). Retrieved January 2, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate - Bentham Science Publisher. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]
-
γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. (2022, August 13). Retrieved January 2, 2026, from [Link]
-
Buy this compound (EVT-2539652) | 85909-04-2. (n.d.). Retrieved January 2, 2026, from [Link]
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(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
-
Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
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This compound | C10H19NO4 | CID 13112352 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Boc Protection of Methyl 4-Aminobutanoate
Foundational Principles: The Strategic Role of the Boc Protecting Group
In the landscape of modern organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its robustness and predictable reactivity.[1] Its widespread adoption is attributable to several key features:
-
Ease of Installation: The Boc group is typically introduced under mild, often basic or neutral, conditions using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1]
-
Chemical Stability: N-Boc protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including exposure to many nucleophiles and bases.
-
Orthogonality: The Boc group is orthogonal to other common amine protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl), which are labile to basic and hydrogenolytic conditions, respectively. This orthogonality is the bedrock of complex, multi-step synthetic campaigns like solid-phase peptide synthesis (SPPS).
-
Facile Cleavage: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are mild enough to preserve many other acid-sensitive functionalities.[1]
For a bifunctional molecule like methyl 4-aminobutanoate, which possesses both a nucleophilic primary amine and an electrophilic ester, the selective protection of the amine is a critical first step for any subsequent manipulation of the ester group. This protocol outlines a reliable and scalable method to achieve this transformation with high fidelity.
The Chemical Transformation: Reaction and Mechanism
The Boc protection of methyl 4-aminobutanoate proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.
Overall Reaction:
Mechanistic Pathway:
The reaction is initiated by the nucleophilic attack of the amine's lone pair on a carbonyl carbon of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butoxide. In the presence of a base like triethylamine (TEA), the protonated amine intermediate is neutralized, driving the reaction to completion. The tert-butoxide byproduct will also be protonated by the triethylammonium ion.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory-scale synthesis and can be adapted for larger scales with appropriate adjustments.
Materials and Reagents
| Reagent | Grade | Example Supplier | CAS Number |
| Methyl 4-aminobutanoate hydrochloride | ≥99.0% | Sigma-Aldrich | 13031-60-2 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | 24424-99-5 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Necessary Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, suspend methyl 4-aminobutanoate hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Basification: Cool the suspension to 0 °C in an ice bath. To the stirred mixture, add triethylamine (TEA, 2.2 eq.) dropwise. Stir for an additional 15-20 minutes at 0 °C. The hydrochloride salt will react with the TEA to liberate the free amine, which is soluble in DCM.
-
Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% Ethyl Acetate in Hexanes). The product, being less polar, will have a higher Rf value than the starting amine. The starting amine can be visualized with a ninhydrin stain, while the product will be ninhydrin-negative.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted (Boc)₂O and acidic byproducts.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-methyl 4-aminobutanoate.
Visual Workflow of the Protocol
Caption: Step-by-step workflow for the Boc protection of methyl 4-aminobutanoate.
Product Characterization and Validation
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.96 (br s, 1H, NH), 3.67 (s, 3H, OCH₃), 3.20 (q, J = 6.8 Hz, 2H, CH₂NH), 2.35 (t, J = 7.4 Hz, 2H, CH₂CO), 1.83 (p, J = 7.1 Hz, 2H, CH₂CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.9, 156.0, 79.1, 51.5, 39.8, 31.4, 28.4, 25.4.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₂₀NO₄: 218.1392; found: 218.1390.
Safety and Handling
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a certified chemical fume hood.
-
Triethylamine (TEA): Corrosive and flammable with a pungent odor. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate ((Boc)₂O): A moisture-sensitive solid that can cause skin and eye irritation. It is flammable and should be handled with care.[2][3]
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent prior to use.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient (Boc)₂O or TEA; moisture in the reaction. | Add a slight excess of (Boc)₂O and TEA. Ensure anhydrous conditions are maintained. |
| Low Yield | Incomplete extraction during work-up; loss during purification. | Perform multiple extractions with DCM. Optimize chromatography gradient to ensure good separation. |
| Side Product Formation | Excess (Boc)₂O can lead to di-Boc protection (rare for primary amines). | Use no more than 1.1-1.2 equivalents of (Boc)₂O. |
Mechanistic Visualization
Caption: Simplified mechanism of the Boc protection of a primary amine.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Agami, C.; Couty, F. The Boc protection: a historical perspective. Tetrahedron2002, 58 (15), 2701–2713.
- Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, 1994.
-
PubChem. Methyl 4-aminobutanoate. [Link]
Sources
Application Note & Protocol: Strategic Incorporation of γ-Aminobutyric Acid (GABA) in Solid-Phase Peptide Synthesis
Abstract
The integration of non-proteinogenic amino acids (NPAAs) into peptide structures is a cornerstone of modern drug discovery and materials science, offering enhanced stability, modulated biological activity, and novel functionalities.[1][2] γ-Aminobutyric acid (GABA), a four-carbon amino acid, is of particular interest as a flexible linker, capable of altering peptide conformation and dynamics.[3] This document provides a comprehensive guide for researchers on the strategic incorporation of GABA into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will address the conversion of common precursors, such as Methyl 4-((tert-butoxycarbonyl)amino)butanoate, into the active building block required for synthesis, detail the Boc-SPPS workflow, and provide robust protocols for synthesis, cleavage, and analysis.
Introduction: The Rationale for GABA Integration
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[4][5][6] While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of NPAAs like GABA unlocks new possibilities for peptide engineering.
The primary role of GABA in peptide design is to serve as a conformational modifier. Unlike α-amino acids, the additional methylene group in the GABA backbone introduces significant rotational freedom, which can be leveraged to:
-
Increase peptide flexibility , potentially enhancing receptor binding or cell penetration.[3]
-
Disrupt or induce secondary structures such as β-turns or helices.
-
Serve as a spacer arm to separate functional domains of a peptide or to attach labels and conjugation handles.
This guide focuses on the Boc/Bzl protection strategy for SPPS, an effective, albeit classic, methodology. In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based, requiring a stronger acid for removal.[4][7] This differential acid lability is the key to the selective, stepwise elongation of the peptide chain.[7]
From Precursor to Activated Building Block
The commercially available reagent, This compound) , is a protected form of GABA but is not directly suitable for coupling in SPPS.[8] SPPS requires a free carboxylic acid to be activated for amide bond formation. Therefore, this methyl ester must first be hydrolyzed to its corresponding carboxylic acid, Boc-GABA-OH , the active building block for synthesis. This is typically achieved through a straightforward saponification reaction using a base like sodium hydroxide in a methanol/water solvent system.
Caption: Conversion of the methyl ester precursor to the SPPS-ready Boc-GABA-OH.
Core Principles of the Boc-SPPS Cycle
The Boc-SPPS methodology is a cyclical process involving three key steps for each amino acid incorporated: deprotection, neutralization, and coupling.[7]
-
Deprotection: The acid-labile Nα-Boc group is removed using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][9] This reaction generates a tert-butyl cation, which must be scavenged in the presence of sensitive residues like Cys, Met, or Trp to prevent side reactions.[4][5] The newly exposed N-terminal amine is left as a trifluoroacetate salt.
-
Neutralization: The N-terminal ammonium salt must be converted to a free amine to act as a nucleophile in the subsequent coupling step. This is accomplished by washing the resin with a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA).[4][7][10]
-
Coupling: The incoming Boc-protected amino acid (e.g., Boc-GABA-OH) is activated in situ to form a reactive species (such as an active ester) that readily reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.
Caption: The iterative three-step cycle of Boc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocols
Protocol: Incorporation of Boc-GABA-OH via Manual Boc-SPPS
This protocol describes a single coupling cycle for incorporating Boc-GABA-OH onto a growing peptide chain on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylpolystyrene) pre-loaded with the first C-terminal amino acid.
-
Peptide-resin with a free N-terminal amine.
-
Boc-GABA-OH.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA), peptide synthesis grade.
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade.
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent (e.g., HBTU).
-
1-Hydroxybenzotriazole (HOBt) (if using DIC).
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Isopropanol (IPA).
-
Kaiser Test Kit.
Table 1: Standard Reagents and Conditions for Boc-SPPS Cycle (0.1 mmol scale)
| Step | Reagent/Solvent | Concentration/Amount | Time |
| Deprotection | Pre-wash | 50% TFA in DCM | 1-2 min |
| Main | 50% TFA in DCM | 20-30 min | |
| Washing | DCM | 3-5 washes | ~1 min each |
| IPA | 2 washes | ~1 min each | |
| DCM | 3-5 washes | ~1 min each | |
| Neutralization | 10% DIEA in DCM | 2 washes | 2 min each |
| Washing | DCM | 3-5 washes | ~1 min each |
| Coupling | Boc-GABA-OH | 3 equivalents | 1-2 hours |
| DIC | 3 equivalents | 1-2 hours | |
| Solvent | DCM or DMF | - | |
| Washing | DCM / DMF | 3 washes each | ~1 min each |
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a suitable reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes. Drain.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[10]
-
-
Reaction Monitoring (Optional but Recommended):
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-GABA-OH (3 eq.) in DCM or DMF.
-
Add the coupling agent, DIC (3 eq.). If using DIC, adding HOBt (3 eq.) is recommended to suppress racemization, although this is not a concern for the achiral GABA.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, reaction time can be extended or a second coupling can be performed.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.
-
-
Confirmation of Coupling:
-
Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates the reaction has gone to completion. If beads are still blue, a recoupling step is necessary.
-
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Protocol: Final Cleavage and Deprotection
CAUTION: Strong acids like HF and TFMSA are extremely hazardous. This protocol details a standard TFA-based "cleavage cocktail" approach, which is sufficient for many peptides but may not remove all benzyl-type side-chain protecting groups used in classic Boc-SPPS. For complete cleavage in Boc/Bzl strategy, HF or TFMSA is required and must be handled with specialized equipment and extreme care.[7][9][11] The following is a general protocol for cleaving from an acid-labile resin with simultaneous side-chain deprotection (for groups like tBu, Trt).
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The composition depends on the amino acids in the peptide.[12] A simpler cocktail is 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[13]
-
Cold diethyl ether (-20°C).
Procedure:
-
Resin Preparation: Ensure the final N-terminal Boc group is removed and the peptide-resin is thoroughly washed with DCM and dried under vacuum.[13]
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]
-
Agitate gently at room temperature for 2-4 hours.[1][13] During this time, the peptide is cleaved from the resin and side-chain protecting groups are removed. The scavengers (TIS, etc.) trap the reactive cations generated.[4]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the crude peptide.[1]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation:
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring.[1][13] The crude peptide will precipitate as a white solid.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.[1]
-
-
Drying and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Characterize the peptide using RP-HPLC and Mass Spectrometry.
-
Caption: Acidic cleavage of the Boc group generates reactive cations that require scavenging.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Boc Solid Phase Peptide Synthesis Methods. Gyros Protein Technologies. [Link]
-
Shahabi, S., et al. (2020). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. ResearchGate. [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
-
Zhang, D. (2015). Gamma-AApeptides as a New Class of Peptidomimetics: Synthesis, Structures, and Functions. Digital Commons @ University of South Florida. [Link]
-
Cudic, M., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]
-
Liu, H. X., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]
-
Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Palasek, S. A., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Unraveling Novel γ-Aminobutyric Acid Transaminase (GABA-T) Peptides from Casein. ACS Publications. [Link]
-
Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. National Institutes of Health (NIH). [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. MDPI. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. 85909-04-2|this compound|BLD Pharm [bldpharm.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: Leveraging Boc-GABA-OMe for Modular PROTAC Synthesis
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the foundational event that leads to the ubiquitination and subsequent degradation of the POI.[1][][6]
While the selection of high-affinity ligands for the POI and E3 ligase is critical, the linker is far from a passive spacer.[] Its composition, length, rigidity, and attachment points are paramount, profoundly influencing the stability of the ternary complex, the overall physicochemical properties of the PROTAC, and ultimately, its degradation efficiency and selectivity.[3][8][] The empirical optimization of this linker component often necessitates the synthesis of extensive compound libraries to identify the ideal architecture for a given POI-E3 ligase pair.[3][]
This application note provides a detailed guide on the use of Boc-GABA-OMe (Methyl 4-((tert-butoxycarbonyl)amino)butanoate) as a versatile and synthetically tractable building block for the construction of amine-acid type linkers in PROTAC synthesis.
The Strategic Advantage of Orthogonally Protected Amino Acid Linkers
To systematically explore the structure-activity relationship (SAR) of a PROTAC linker, a modular and efficient synthetic strategy is required. Amine-acid building blocks, which are orthogonally protected, offer an ideal platform for this purpose. The core principle is to have two distinct reactive handles—an amine and a carboxylic acid—that can be selectively deprotected and coupled in a stepwise manner.
Boc-GABA-OMe is an exemplary precursor for this strategy:
-
γ-Aminobutyric Acid (GABA) Core: Provides a simple, flexible four-carbon alkyl chain, serving as a foundational unit of defined length. This can be extended or modified to tune the distance between the two ends of the PROTAC.
-
Boc (tert-butyloxycarbonyl) Group: A robust, acid-labile protecting group for the amine.[10][11] Its stability to a wide range of reaction conditions, coupled with its clean removal using acids like trifluoroacetic acid (TFA), makes it a cornerstone of modern organic synthesis.[10][]
-
Methyl Ester (OMe) Group: A stable protecting group for the carboxylic acid, which can be selectively cleaved under basic conditions (saponification) without affecting the Boc group.
This orthogonal protection scheme allows for a controlled, sequential synthesis, enabling the chemist to couple one ligand to the carboxylic acid end first, followed by deprotection of the amine and coupling of the second ligand.
PROTAC Mechanism of Action
The fundamental goal of a PROTAC is to induce proximity between the target protein and an E3 ligase. This diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow: From Building Block to Final PROTAC
The synthesis of a PROTAC using Boc-GABA-OMe as the linker precursor follows a logical four-step sequence. This workflow is designed for modularity, allowing for the straightforward substitution of either the POI or E3 ligase ligand.
Sources
- 1. chempep.com [chempep.com]
- 2. enamine.net [enamine.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols for Amide Coupling Reactions with Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for conducting amide coupling reactions utilizing Methyl 4-((tert-butoxycarbonyl)amino)butanoate. This valuable building block is frequently employed in the synthesis of peptides, peptidomimetics, and other complex organic molecules in the fields of medicinal chemistry and drug development. This document offers an in-depth exploration of the underlying chemical principles, a comparative analysis of common coupling methodologies, step-by-step experimental procedures, and a troubleshooting guide to empower researchers in achieving optimal reaction outcomes. The protocols have been structured to not only provide procedural instructions but also to offer insights into the rationale behind the selection of reagents and reaction conditions, thereby ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound in Synthesis
This compound, also known as Boc-GABA-OMe, is a derivative of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid terminus makes it a versatile bifunctional molecule for chemical synthesis.[1] The Boc group provides robust protection of the amine functionality under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent synthetic transformations.[2] This attribute is particularly crucial in multi-step syntheses where selective manipulation of functional groups is paramount.
The strategic importance of this molecule lies in its utility as a linker or spacer in the construction of more complex molecules, including peptide-based drugs and PROTACs (Proteolysis Targeting Chimeras).[2] The ability to controllably form amide bonds with this reagent is therefore a fundamental requirement for chemists in these fields.
Foundational Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[3] This is primarily due to the acid-base reaction between the carboxylic acid and the amine, which results in the formation of an unreactive carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central principle behind all amide coupling reactions.
The general workflow for amide bond formation involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine.
Figure 1: Generalized workflow for amide coupling reactions.
A plethora of coupling reagents has been developed to facilitate this transformation, each with its own mechanism, advantages, and limitations.[5] The choice of a specific coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[3]
Comparative Overview of Common Amide Coupling Methodologies
The selection of an appropriate coupling strategy is paramount for the success of an amide bond formation reaction. Below is a comparative summary of three widely used methods, each with distinct characteristics.
| Coupling Method | Common Reagents | Key Advantages | Potential Drawbacks |
| Carbodiimide-Mediated | EDC, DCC, DIC | Cost-effective, readily available, versatile. | Potential for racemization, formation of insoluble urea byproducts (DCC).[6][7] |
| Uronium/Aminium Salt-Based | HATU, HBTU | High reactivity, fast reaction times, low racemization.[3][8] | Higher cost, potential for side reactions if not used correctly. |
| Mixed Anhydride | Isobutyl chloroformate | Minimizes racemization, good for sterically hindered substrates.[9][10] | Requires careful temperature control, potential for side reactions.[9] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing amide coupling reactions with this compound using the aforementioned methodologies.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more stable activated intermediate.[3][7]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Experimental workflow for EDC/HOBt mediated coupling.
Protocol 2: HATU Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and low rates of racemization, making it suitable for challenging couplings.[3][11]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mixed Anhydride Method using Isobutyl Chloroformate
The mixed anhydride method is a classic and effective way to form amide bonds, particularly when minimizing racemization is critical.[9][10]
Materials:
-
Carboxylic acid (1.0 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Isobutyl chloroformate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15 °C in a dry ice/acetone bath.
-
Add NMM (1.0 eq) dropwise.
-
Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture, ensuring the temperature remains below -10 °C.
-
Stir the reaction at -15 °C for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Add the amine solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove NMM hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise during amide coupling reactions. This section addresses common problems and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of moisture.[12] | - Increase the equivalents of the coupling reagent.- Ensure the use of a non-nucleophilic base like DIPEA.- For sterically hindered substrates, consider using a more reactive coupling reagent like HATU or switch to the mixed anhydride method.[12]- Use anhydrous solvents and reagents. |
| Significant Side Reactions | - Formation of N-acylurea byproduct (with carbodiimides).- Racemization of chiral centers. | - Use additives like HOBt or HOAt to minimize N-acylurea formation.[6]- Perform the reaction at lower temperatures to reduce racemization.[12]- Choose a coupling reagent known for low racemization, such as HATU.[8] |
| Difficult Purification | - Insoluble byproducts (e.g., dicyclohexylurea from DCC).- Excess reagents and byproducts co-eluting with the product. | - If using DCC, filter the reaction mixture before workup.- Use a water-soluble carbodiimide like EDC to simplify byproduct removal through aqueous extraction.[6]- Optimize stoichiometry to minimize excess reagents. |
Conclusion
The successful formation of amide bonds with this compound is a critical step in the synthesis of a wide array of valuable molecules. This guide has provided a detailed overview of the fundamental principles, a comparison of common coupling methodologies, and robust, step-by-step protocols for carbodiimide-mediated, uronium salt-based, and mixed anhydride methods. By understanding the rationale behind each step and being equipped with effective troubleshooting strategies, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
References
- Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Benchchem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- What is the mechanism of carbodiimide coupling reactions?. (n.d.). Benchchem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4758–4788. [Link]
- Amide bond formation: Beyond the myth of coupling reagents. (2025, August 7). ResearchGate.
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- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
- Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. (n.d.). BOC Sciences.
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Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592–604. [Link]
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Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5674–5677. [Link]
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Chen, F. M., & Benoiton, N. L. (1990). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 68(8), 1228–1232. [Link]
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DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. [Link]
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Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949–9973. [Link]
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Isobutyl Chloroformate. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
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HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved January 2, 2026, from [Link]
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Tunoori, A. R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1023–1029. [Link]
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Berlicki, Ł., & Bochno, M. (2014). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Mini-Reviews in Organic Chemistry, 11(2), 159–176. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
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Al-Tel, T. H. (2010). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. Tetrahedron: Asymmetry, 21(1), 1-4. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules, serving as a crucial protecting group for amines.[1][2][3][4][5][6] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1][7] This application note provides a detailed technical guide on the deprotection of the Boc group from a specific and pharmaceutically relevant substrate, Methyl 4-((tert-butoxycarbonyl)amino)butanoate.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a comparative analysis of common deprotection protocols, and detailed, step-by-step experimental procedures. The focus is on providing not just a set of instructions, but a foundational understanding to empower researchers to optimize this critical transformation for their specific needs.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[8] The generally accepted mechanism involves a few key steps, as illustrated below. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][9] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl group as a stable tert-butyl cation.[2][9] The resulting carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[3][9]
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The Versatile Building Block: A Guide to the Application of Boc-GABA-OMe in Medicinal Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(tert-butoxycarbonylamino)butanoate, commonly known as Boc-GABA-OMe. We will delve into its fundamental properties, core synthetic transformations, and its pivotal role in the construction of complex, biologically active molecules. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction: The Significance of a Modified GABA Scaffold
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier. This has spurred the development of GABA analogues, modified structures that can penetrate the central nervous system and modulate GABAergic activity.
Boc-GABA-OMe emerges as a key player in this field. It is a derivative of GABA where the amine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. This dual modification renders it a highly versatile and stable building block for medicinal chemists. The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[2] The methyl ester provides a handle for further chemical modifications or can be hydrolyzed to the corresponding carboxylic acid.
Physicochemical Properties of Boc-GABA-OMe
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. The key properties of Boc-GABA-OMe are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 85909-04-2 | [3][4][5] |
| Molecular Formula | C10H19NO4 | [3][6] |
| Molecular Weight | 217.27 g/mol | [6] |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [3][6] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water. | [2] |
| Storage | Store in a cool, dry place. | [3] |
Core Synthetic Transformations and Protocols
Boc-GABA-OMe is a stable intermediate that can be readily transformed into various functionalized derivatives. The following sections provide detailed protocols for three fundamental transformations: Boc-deprotection, ester hydrolysis, and amide coupling.
Boc-Deprotection: Unveiling the Amino Group
The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent reactions, such as amide bond formation. This is typically achieved under acidic conditions.
Protocol: Boc-Deprotection of Boc-GABA-OMe
Materials:
-
Boc-GABA-OMe
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-GABA-OMe (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The use of TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically fast and clean.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, methyl 4-aminobutanoate, which can be used in the next step without further purification.
Ester Hydrolysis: Accessing the Carboxylic Acid
Hydrolysis of the methyl ester group of Boc-GABA-OMe yields Boc-GABA-OH, which is a valuable building block in its own right, particularly for amide coupling reactions where the carboxylic acid is the reactive partner.
Protocol: Hydrolysis of Boc-GABA-OMe
Materials:
-
Boc-GABA-OMe
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Boc-GABA-OMe (1.0 eq) in a 1:1 mixture of methanol and THF (approximately 20 mL per gram of substrate) in a round-bottom flask.
-
Base Addition: Add 1 M aqueous NaOH solution (1.5-2.0 eq) to the stirred solution at room temperature. Saponification using NaOH is a common method for ester hydrolysis. The use of a co-solvent system (MeOH/THF) ensures the solubility of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
-
Work-up: a. Remove the organic solvents under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford Boc-GABA-OH as a solid.
Amide Coupling: Forging New Bonds
Following either Boc-deprotection or ester hydrolysis, the resulting amine or carboxylic acid can be used in amide coupling reactions to build larger, more complex molecules. The following is a general protocol for coupling the deprotected amine (methyl 4-aminobutanoate) with a generic carboxylic acid.
Protocol: Amide Coupling of Methyl 4-aminobutanoate
Materials:
-
Methyl 4-aminobutanoate (from Boc-deprotection)
-
Carboxylic acid of interest (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (or DCC) (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF. Stir the mixture at 0 °C for 30 minutes. The combination of a carbodiimide coupling agent and HOBt is a widely used strategy to form an active ester intermediate, which minimizes side reactions and racemization.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of methyl 4-aminobutanoate (1.0 eq) and DIPEA (2.0 eq) in the same anhydrous solvent. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acids formed during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. b. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Applications in Medicinal Chemistry
Boc-GABA-OMe and its derivatives are invaluable tools in the medicinal chemist's arsenal for the design and synthesis of novel therapeutics.
As a GABA Analogue Building Block
The primary application of Boc-GABA-OMe is in the synthesis of GABA analogues with improved pharmacokinetic properties. By modifying the GABA scaffold, researchers can fine-tune lipophilicity, metabolic stability, and target engagement. The Boc-protected amine and methyl ester functionalities allow for the systematic elaboration of the GABA core, leading to the discovery of potent and selective modulators of the GABAergic system for the treatment of neurological disorders.
In the Synthesis of Peptidomimetics
Incorporating the GABA backbone into peptides can induce specific secondary structures and enhance resistance to proteolytic degradation. Boc-GABA-OMe, after hydrolysis to Boc-GABA-OH, can be readily incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. This strategy is employed to create peptidomimetics with improved therapeutic potential.
As a Linker in Proteolysis-Targeting Chimeras (PROTACs)
A rapidly emerging and exciting application of GABA derivatives is their use as linkers in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][8] The linker plays a crucial role in the efficacy of a PROTAC, and GABA-based linkers have proven to be effective. For instance, Boc-GABA-OH has been utilized in the synthesis of UNC6852, an EED-targeted PROTAC.[9][10] Boc-GABA-OMe can serve as a precursor to such linkers, offering a defined length and chemical handles for conjugation to the target-binding and E3 ligase-binding moieties.
Conclusion
Boc-GABA-OMe is a cornerstone building block in modern medicinal chemistry. Its strategic combination of a protected amine and a modifiable ester group on a GABA scaffold provides chemists with a versatile platform for the synthesis of a diverse range of bioactive molecules. From the rational design of CNS-penetrant GABA analogues to the construction of innovative PROTACs, the applications of Boc-GABA-OMe are continually expanding. The protocols and insights provided in this guide aim to empower researchers to fully leverage the potential of this valuable synthetic intermediate in their drug discovery endeavors.
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Evotec. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from [Link]
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PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. Retrieved from [Link]
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Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
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ChemSrc. (n.d.). METHYL 4-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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- Deniau, G., et al. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem, 8(18), 2265-74.
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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The Strategic Application of Methyl 4-((tert-butoxycarbonyl)amino)butanoate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Versatility of a Protected GABA Analogue
In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. Key to this endeavor is the availability of versatile and strategically designed building blocks. Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a mono-protected derivative of γ-aminobutyric acid (GABA), has emerged as a cornerstone intermediate in medicinal chemistry. Its structure, featuring a stable tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive methyl ester, allows for selective chemical transformations, making it an invaluable precursor for a range of complex pharmaceutical targets. This application note delves into the practical synthesis and utility of this compound, with a particular focus on its application in the synthesis of GABA analogues, exemplified by the anticonvulsant drug, Vigabatrin.
The Boc protecting group offers robust protection of the primary amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses.[1] This allows for the sequential modification of the molecule's termini, a fundamental strategy in the construction of complex organic molecules.[2]
Core Application: A Gateway to GABA Analogues and Beyond
This compound serves as a foundational starting material for the synthesis of a variety of neurologically active compounds. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it an ideal precursor for developing agents that modulate GABAergic activity.
One of the most significant applications of this intermediate is in the synthesis of Vigabatrin (γ-vinyl-GABA), an irreversible inhibitor of GABA transaminase used in the treatment of epilepsy.[3][4] The synthesis of Vigabatrin showcases the strategic utility of this compound as a scaffold for introducing further chemical complexity.
Synthetic Protocol: The Journey from a Protected Amino Ester to a Potent Anticonvulsant
The following protocols provide a detailed methodology for the utilization of this compound in the synthesis of a key precursor to Vigabatrin, followed by its conversion to the final active pharmaceutical ingredient.
Part 1: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate
This crucial step involves the α-alkylation of the ester enolate of this compound with an allyl halide. The success of this reaction hinges on the efficient generation of the enolate and its subsequent reaction with the electrophile.
Experimental Protocol:
-
Enolate Formation:
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes).
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA at low temperatures is to ensure rapid and complete deprotonation at the α-carbon of the ester, minimizing self-condensation side reactions.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add allyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The gradual warming allows for the controlled alkylation of the enolate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate as a clear oil.
-
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| This compound | C₁₀H₁₉NO₄ | 217.26 | - | ¹H NMR, ¹³C NMR, MS |
| Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate | C₁₃H₂₃NO₄ | 257.33 | 75-85 | ¹H NMR, ¹³C NMR, MS |
Diagram: Synthetic Workflow for the Alkylation of this compound
Caption: Workflow for the synthesis of the Vigabatrin precursor.
Part 2: Conversion to (±)-Vigabatrin
The synthesized intermediate, Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate, is then converted to Vigabatrin through a two-step deprotection process.
Experimental Protocol:
-
Hydrolysis of the Methyl Ester:
-
Dissolve Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). The use of a mild base like LiOH selectively cleaves the methyl ester without affecting the acid-labile Boc group.[5]
-
Acidify the reaction mixture to pH ~3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-((tert-butoxycarbonyl)amino)hex-5-enoic acid.
-
-
Boc Deprotection:
-
Dissolve the 4-((tert-butoxycarbonyl)amino)hex-5-enoic acid in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 25-50% in DCM) and stir at room temperature for 1-2 hours. The strong acid TFA efficiently removes the Boc group.[1]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the product, (±)-4-amino-5-hexenoic acid (Vigabatrin), as a white solid.
-
Collect the solid by filtration and dry under vacuum.
-
Diagram: Deprotection Cascade to (±)-Vigabatrin
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Step-by-step guide to using Boc-GABA-OMe in a multi-step synthesis
Abstract
This comprehensive guide details the strategic application of methyl 4-(tert-butoxycarbonylamino)butanoate (Boc-GABA-OMe) as a versatile building block in multi-step organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth exploration of the core chemical transformations involving this orthogonally protected γ-amino acid derivative. We present field-proven, step-by-step protocols for N-terminal Boc deprotection, subsequent amide bond formation, and C-terminal methyl ester hydrolysis. Each protocol is accompanied by a detailed mechanistic rationale, expert insights into experimental choices, and robust safety information to ensure reliable and safe execution in a laboratory setting.
Introduction: The Strategic Value of Boc-GABA-OMe
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making its analogues and derivatives prime targets for drug discovery. The incorporation of a GABA scaffold into larger molecules, such as peptidomimetics or small molecule inhibitors, requires precise control over its reactive amine and carboxylic acid functionalities.
Boc-GABA-OMe serves as an excellent starting material for this purpose due to its orthogonal protection strategy. The tert-butoxycarbonyl (Boc) group on the amine and the methyl ester (OMe) on the carboxyl group can be selectively removed under distinct, non-interfering conditions. The Boc group is labile to acid, while the methyl ester is removed under basic or nucleophilic conditions. This differential reactivity allows for controlled, sequential modifications at either end of the GABA backbone, making it a powerful tool for constructing complex molecular architectures.
This guide will walk through the three fundamental synthetic operations that unlock the potential of Boc-GABA-OMe.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Source(s) |
| Chemical Name | Methyl 4-((tert-butoxycarbonyl)amino)butanoate | [1][2][3] |
| Synonyms | Boc-GABA-OMe, Boc-GABA methyl ester | [1][2][3] |
| CAS Number | 85909-04-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₉NO₄ | [2][3] |
| Molecular Weight | 217.26 g/mol | [1][3] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥95% | [6] |
| Storage | Store in a cool, dry place | [6] |
Safety & Handling
Hazard Statement: According to aggregated GHS data, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated laboratory fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not ingest.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Core Synthetic Transformations: Protocols and Mechanisms
The following sections provide detailed, step-by-step protocols for the three primary transformations of Boc-GABA-OMe.
Workflow Overview
The overall synthetic pathway can be visualized as a series of modular steps, allowing for divergent synthesis.
Caption: Multi-step synthesis workflow using Boc-GABA-OMe.
Protocol 1: N-Terminal Boc Deprotection with Trifluoroacetic Acid (TFA)
This procedure removes the Boc protecting group to liberate the primary amine, which is typically isolated as its trifluoroacetate salt, ready for the subsequent coupling step.
Causality & Expertise: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strength, volatility, and ability to readily dissolve the starting material and product salt.[4] The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to room temperature to ensure complete conversion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed under vacuum.[3]
The deprotection proceeds via an E1-like mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4][6]
-
Carbocation Formation: This protonation destabilizes the C-O bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][6]
-
Decarboxylation & Salt Formation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[6][7] In the acidic medium, the liberated amine is immediately protonated to form the stable ammonium trifluoroacetate salt.[4]
Caption: Mechanism of TFA-mediated Boc deprotection.
-
Reaction Setup: Dissolve Boc-GABA-OMe (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 10 minutes.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. A common and effective mixture is 25-50% TFA in DCM (v/v).[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. A ninhydrin stain can be used to visualize the appearance of the primary amine product.[4]
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal: To ensure complete removal of residual TFA, add a small amount of toluene or DCM to the residue and re-concentrate. Repeat this process 2-3 times.[4]
-
Isolation: The resulting crude product, γ-aminobutyric acid methyl ester trifluoroacetate salt (H₂N-GABA-OMe · TFA), is often a viscous oil or solid. It is typically of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Amide Bond Formation via HATU Coupling
Following Boc deprotection, the newly formed amine salt is coupled with a carboxylic acid of interest (R-COOH) to form an amide bond.
Causality & Expertise: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, third-generation peptide coupling reagent.[1] It rapidly converts carboxylic acids into highly activated OAt-esters, which are less prone to racemization and react quickly with amines.[9] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential for two reasons: it neutralizes the amine salt from the previous step to generate the free, nucleophilic amine, and it deprotonates the carboxylic acid to initiate the activation process.[2]
-
Acid Deprotonation: DIPEA deprotonates the carboxylic acid (R-COOH) to form a carboxylate anion.[5]
-
HATU Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[1][9]
-
Active Ester Formation: The HOAt anion, also generated in the previous step, rapidly attacks the isouronium salt. This forms the key OAt-active ester and releases tetramethylurea as a byproduct.[5][9]
-
Nucleophilic Attack: The free amine (generated in situ by DIPEA) attacks the carbonyl of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and release the HOAt leaving group.
Caption: Mechanism of HATU-mediated amide coupling.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.1 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM (approx. 0.1 M).
-
Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the crude H₂N-GABA-OMe · TFA salt (1.0 eq) in a minimal amount of anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5-3.0 eq) to the amine solution and stir for 5 minutes.
-
Coupling Reaction: Transfer the amine/DIPEA solution to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the final reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide product (R-CO-NH-GABA-OMe).
Protocol 3: C-Terminal Methyl Ester Hydrolysis (Saponification)
The final step in many synthetic routes is the deprotection of the C-terminus by hydrolyzing the methyl ester to the corresponding carboxylic acid.
Causality & Expertise: Saponification using lithium hydroxide (LiOH) is a standard and mild method for hydrolyzing methyl esters in sensitive molecules like peptides and amino acid derivatives.[10][11] The reaction is performed in a mixed solvent system, typically tetrahydrofuran (THF) and water, to ensure the solubility of both the organic substrate and the inorganic base.[11] The reaction is irreversible because the final step is a highly favorable acid-base reaction between the generated carboxylic acid and the alkoxide, driving the equilibrium towards the products.[11]
-
Nucleophilic Addition: The hydroxide ion (⁻OH) from LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.[11]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OMe) as the leaving group. This produces the carboxylic acid.
-
Deprotonation (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a thermodynamically favorable acid-base reaction. This generates methanol and the lithium carboxylate salt, rendering the overall reaction irreversible under these conditions.[11]
-
Protonation (Work-up): An acidic work-up (e.g., with 1N HCl) is required to protonate the carboxylate salt and yield the final, neutral carboxylic acid product.[11]
-
Reaction Setup: Dissolve the methyl ester (R-CO-NH-GABA-OMe, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 2:1 ratio, approx. 0.1 M).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester has been completely consumed.
-
Work-up (Quenching): Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1N aqueous HCl. A white precipitate of the carboxylic acid product may form.
-
Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).
-
Isolation & Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the final carboxylic acid product (R-CO-NH-GABA-OH). If necessary, the product can be further purified by recrystallization or chromatography.
Conclusion
Boc-GABA-OMe is a cornerstone building block for the synthesis of GABA-containing molecules. Its orthogonal protecting groups provide chemists with precise control over a multi-step synthetic sequence. By mastering the fundamental protocols of Boc deprotection, amide coupling, and ester hydrolysis, researchers can confidently and efficiently incorporate the GABA scaffold into a diverse range of complex target molecules for applications in medicinal chemistry, chemical biology, and materials science. The detailed mechanisms and expert insights provided herein serve as a robust foundation for the successful application of this versatile reagent.
References
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 2, 2026, from [Link]
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Wikipedia. (n.d.). HATU. Retrieved January 2, 2026, from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved January 2, 2026, from [Link]
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Kono Chem Co.,Ltd. (n.d.). This compound. LookChem. Retrieved January 2, 2026, from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved January 2, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 2, 2026, from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved January 2, 2026, from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved January 2, 2026, from [Link]
-
Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved January 2, 2026, from [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved January 2, 2026, from [Link]
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PMC - NIH. (2015, November 5). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Retrieved January 2, 2026, from [Link]
-
Letco Medical. (2022, October 12). Safety Data Sheet. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2025, August 7). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved January 2, 2026, from [Link]
-
RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. Retrieved January 2, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 2, 2026, from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved January 2, 2026, from [Link]
-
PMC - NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 2, 2026, from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC deprotection. Retrieved January 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 2, 2026, from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Technical Support Center: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems that may be encountered during the synthesis of this compound, providing insights into their causes and offering practical solutions.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material (methyl 4-aminobutanoate or 4-aminobutanoic acid) remaining after the expected reaction time.
-
Low yield of the desired product after workup.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Base | The Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) generates tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acidic byproduct and maintain a sufficient concentration of the free amine.[1][2] | Ensure the use of at least one equivalent of a suitable base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.[3][4] For zwitterionic starting materials like 4-aminobutanoic acid, using an aqueous base like sodium bicarbonate or sodium hydroxide is often effective.[4] |
| Poor Solubility of Starting Material | If the starting amine, especially in its salt form (e.g., hydrochloride salt) or as a zwitterionic amino acid, is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow.[5] | For methyl 4-aminobutanoate hydrochloride, neutralize it with a base in situ or extract the free amine into an organic solvent before adding Boc₂O. For 4-aminobutanoic acid, use a solvent system in which it is soluble, such as a mixture of dioxane and water or THF and water, with an appropriate base.[4] |
| Hydrolysis of Boc Anhydride | In aqueous reaction conditions, Boc₂O can be hydrolyzed to tert-butanol and carbon dioxide. While the aminolysis reaction is generally faster, prolonged reaction times in water can lead to significant decomposition of the reagent, resulting in an incomplete reaction.[5] | Use a slight excess (1.1-1.2 equivalents) of Boc₂O to compensate for any hydrolysis. Ensure efficient stirring to maximize the rate of the desired reaction. |
| Low Reaction Temperature | While the reaction is often performed at room temperature, lower temperatures can significantly slow down the reaction rate. | If the reaction is sluggish, consider gently warming the reaction mixture to 30-40 °C. Monitor the reaction progress by TLC to avoid potential side reactions at higher temperatures. |
Issue 2: Formation of N,N-di-Boc-Protected Byproduct
Symptoms:
-
A less polar spot on the TLC plate compared to the desired mono-Boc product.
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the di-Boc-protected compound.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Excess Boc Anhydride and/or Strong Base/Catalyst | The use of a large excess of Boc₂O, especially in the presence of a highly nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), can promote the formation of the N,N-di-Boc-protected byproduct.[6][7] | Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). Avoid using DMAP as a catalyst unless necessary for particularly unreactive amines. If a catalyst is needed, use it in catalytic amounts (1-5 mol%).[6] |
| Prolonged Reaction Times | Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the slow formation of the di-Boc product. | Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to quench the reaction. |
Workflow for Minimizing N,N-di-Boc Formation:
Caption: A workflow for minimizing N,N-di-Boc byproduct formation.
Issue 3: Formation of Isocyanate or Urea Byproducts
Symptoms:
-
Unexpected peaks in the NMR spectrum of the crude product.
-
Formation of a precipitate (urea derivative) during the reaction or workup.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Use of DMAP at Low Temperatures | The combination of Boc₂O and DMAP can lead to the formation of an activated intermediate that, especially at low temperatures, can decompose to form an isocyanate.[8] This isocyanate can then react with the starting amine to form a urea byproduct.[7][8] | Avoid the use of DMAP if possible. If a catalyst is required, consider alternatives or perform the reaction at room temperature, where the desired N-Boc protection is generally favored.[8] |
| Sterically Hindered Amine | While methyl 4-aminobutanoate is not highly hindered, this side reaction is more common with sterically hindered amines.[] | The standard conditions for this substrate are unlikely to produce significant amounts of these byproducts. However, if observed, reducing the amount of any activating agent is the first step. |
Issue 4: Hydrolysis of the Methyl Ester During Workup
Symptoms:
-
The isolated product is more polar than expected on TLC and may be water-soluble.
-
¹H NMR shows the absence of the methyl ester singlet (around 3.6-3.7 ppm) and the presence of a broad carboxylic acid peak.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Basic Aqueous Workup | Washing the reaction mixture with a strong aqueous base (e.g., NaOH, KOH) can cause saponification (hydrolysis) of the methyl ester, especially with prolonged contact time or at elevated temperatures.[10] | Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for aqueous washes.[11] Keep the contact time brief and perform the extraction at room temperature or below. After washing, promptly separate the layers. |
| Acidic Aqueous Workup | While less common for methyl esters, prolonged exposure to strong acidic conditions during workup can also lead to hydrolysis.[11] | Neutralize the reaction mixture with a saturated NaHCO₃ solution before extraction. If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 1 M HCl) and minimize contact time. |
Troubleshooting Hydrolysis during Workup:
Caption: A decision tree for troubleshooting ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 4-aminobutanoic acid or methyl 4-aminobutanoate hydrochloride?
Both starting materials are viable. The choice often depends on availability and the desired overall synthetic route.
-
Starting with 4-aminobutanoic acid (GABA): This requires a subsequent esterification step to obtain the final product. The Boc protection is typically done in a mixed aqueous/organic solvent system with a base like NaHCO₃.[4]
-
Starting with methyl 4-aminobutanoate hydrochloride: This allows for a one-step synthesis of the final product. The hydrochloride salt must be neutralized in situ with a base like triethylamine in an organic solvent (e.g., dichloromethane, THF) to liberate the free amine for reaction with Boc₂O.
Q2: Is a base always necessary for Boc protection?
While the reaction can proceed without a base, it is highly recommended. The reaction of an amine with Boc₂O produces one equivalent of a mixed carbonate which decomposes to tert-butanol and CO₂, and the reaction itself generates an acidic proton on the nitrogen that needs to be removed.[2] In the absence of an added base, the starting amine must act as the base, which consumes half of it and can lead to low yields.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting amine, the Boc-protected product, and any potential byproducts. A common eluent is a mixture of ethyl acetate and hexanes. The starting amine will be very polar (low Rf), while the product will be significantly less polar (higher Rf). Staining with ninhydrin is useful for visualizing the primary amine starting material, which will appear as a colored spot, while the protected product will not react with ninhydrin.
Q4: What is the mechanism of Boc protection?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[2][12]
Mechanism of Boc Protection:
Caption: A simplified schematic of the Boc protection mechanism.
Q5: What are the standard purification methods for this compound?
The typical purification method is flash column chromatography on silica gel.[13] A gradient elution with ethyl acetate in hexanes is usually effective at separating the desired product from unreacted Boc₂O and less polar byproducts like the N,N-di-Boc compound. If the main impurity is the hydrolyzed carboxylic acid, an extractive workup with aqueous NaHCO₃ should be sufficient to remove it before chromatography.[11]
References
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. [Link]
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PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
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Evetech. This compound. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
R Discovery. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
-
CORE. MEANS AND METHODS FOR SYNTHESIZING PRECURSORS OF Y-AMINOBUTYRIC ACID (GABA) ANALOGS. [Link]
-
PubChem. This compound. [Link]
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ResearchGate. How do you esterify a N-Boc protected amino acid?. [Link]
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The Royal Society of Chemistry. Experimental Procedure. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Not available online.
-
Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
Organic Syntheses. L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. [Link]
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Technical Support Center: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the Boc-protection of methyl 4-aminobutanoate. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format to help you rapidly diagnose and solve problems, thereby improving your reaction yield and product purity.
Q1: My reaction is incomplete, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Incomplete conversion is a frequent issue, often stemming from several key factors related to reagents and reaction conditions.
-
Probable Cause 1: Inactive Starting Material. The common starting material, methyl 4-aminobutanoate hydrochloride, must be fully neutralized for the reaction to proceed. The free amine is the active nucleophile that attacks the di-tert-butyl dicarbonate (Boc₂O). If the hydrochloride salt is not completely neutralized by the base (e.g., triethylamine, TEA), the concentration of the reactive free amine will be too low.[1][2]
-
Solution: Ensure you use at least 2.0 equivalents of base. One equivalent is required to neutralize the HCl salt, and a second equivalent acts as a base to facilitate the reaction with Boc₂O.[2] Before adding Boc₂O, confirm the mixture is basic using pH paper.
-
Probable Cause 2: Hydrolysis of Boc₂O. Di-tert-butyl dicarbonate is sensitive to moisture. The presence of water in your solvent or on your glassware will lead to its decomposition into tert-butanol and CO₂, reducing the amount available to protect the amine.
-
Solution: Use anhydrous solvents (like THF or DCM) and ensure all glassware is thoroughly dried before use.[1] Store Boc₂O in a desiccator.
-
Probable Cause 3: Insufficient Activation. While the reaction can proceed without a catalyst, sluggish reactions benefit from activation.
-
Solution: Consider adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the amine. This can significantly accelerate the reaction rate.
Q2: My final yield is consistently low. Beyond incomplete conversion, what else should I investigate?
Answer: Low yields can be frustrating and often result from issues during the reaction or the work-up and purification stages.
-
Probable Cause 1: Suboptimal Stoichiometry. Using an insufficient amount of the Boc-protecting agent is a primary cause of low yield.
-
Solution: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, compensating for any potential hydrolysis.[2]
-
Probable Cause 2: Product Loss During Work-up. The product, this compound, has moderate polarity. Aggressive or improper aqueous washes can lead to significant product loss into the aqueous layer.
-
Solution:
-
Minimize Acidic Washes: Avoid strong acidic washes if possible. If an acid wash is necessary to remove excess base, use a mild, dilute acid like 1M citric acid or saturated ammonium chloride and perform the wash quickly at a low temperature.
-
Brine Wash: Always perform a final wash with saturated sodium chloride (brine) to reduce the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[3]
-
Back-Extraction: After separating the aqueous layer, perform a "back-extraction" by washing it one more time with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.
-
-
Probable Cause 3: Difficult Purification. The product can sometimes co-elute with byproducts during column chromatography, leading to impure fractions and lower isolated yields.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 20%) to achieve better separation.
-
Alternative Purification: If chromatography is problematic, consider recrystallization as an alternative.[4] Experiment with solvent systems like ethyl acetate/hexanes or diethyl ether/petroleum ether.
-
Q3: I'm observing a significant side product. How do I identify and prevent it?
Answer: The most common side product in this reaction is the N,N-di-Boc protected amine. This occurs when the initially formed carbamate product is deprotonated and reacts with a second molecule of Boc₂O.[5]
-
Cause: This is more likely to happen with less sterically hindered primary amines and when using a large excess of Boc₂O and/or a strong, non-hindered base. The use of DMAP can also sometimes promote the formation of the di-Boc product.[5]
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to 1.1-1.2 equivalents.
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can favor over-reaction.[6]
-
Choice of Base: Use a sterically hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to deprotonate the already protected carbamate due to steric hindrance.
-
Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-protected byproduct.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: Methyl 4-aminobutanoate hydrochloride or 4-aminobutanoic acid (GABA)?
Answer: Using Methyl 4-aminobutanoate hydrochloride is generally more direct.[7][8] The protection of the amine is typically cleaner and higher yielding when the carboxylic acid is already esterified. If you start with 4-aminobutanoic acid, you have two nucleophilic sites (the amine and the carboxylate). While the amine is more nucleophilic, you risk side reactions. A common route is to first protect the amine of 4-aminobutanoic acid and then esterify the carboxylic acid, but this adds an extra step to the synthesis.[9]
Q2: Which base should I use? Triethylamine (TEA), Diisopropylethylamine (DIPEA), or something else?
Answer: The choice of base is critical for optimizing the reaction.
| Base | Key Characteristics & Recommendations |
| Triethylamine (TEA) | The most common and cost-effective choice.[1][6] It is sufficiently basic to both neutralize the HCl salt and act as a proton scavenger during the reaction. However, it is less sterically hindered and can sometimes contribute to side reactions like N,N-di-Boc formation. |
| Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base. It is an excellent choice if you are experiencing side reactions. Its bulkiness makes it less likely to deprotonate the desired N-Boc product, thus minimizing over-reaction. |
| Sodium Bicarbonate / Carbonate | Can be used in biphasic systems (e.g., Dioxane/Water). This method is often "greener" and simplifies work-up, as the base can be easily removed by washing with water. It is particularly useful for large-scale synthesis. |
Q3: How do I effectively monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is the most effective method.
-
Setup: Use a silica gel plate.
-
Mobile Phase: A good starting point for a solvent system (mobile phase) is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: The starting amine and the Boc-protected product can be visualized using a ninhydrin stain. The starting amine (primary amine) will stain a deep purple/blue, while the protected product (carbamate) will not react with ninhydrin or will give a very faint yellow stain. This provides a clear indication of when the starting material has been fully consumed.
Visualizations and Diagrams
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. The resulting tetrahedral intermediate collapses, and the base removes the proton from the nitrogen to yield the final product.
Caption: General mechanism for Boc protection of a primary amine.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving low yield issues.
Caption: A workflow for troubleshooting low yields in Boc-protection reactions.
References
-
Evident Chem. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Greger, H., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15474.
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
- Agami, C., Couty, F., & Lequesne, C. (1998).
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-氨基丁酸甲酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-((tert-butoxycarbonyl)amino)butanoate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a key intermediate in pharmaceutical and chemical synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with its purification by silica gel column chromatography. Our approach moves beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible methodology.
Section 1: Foundational Principles & Pre-Chromatography Analysis
Successful chromatography is not merely the act of running a column; it begins with a thorough understanding of the crude reaction mixture. This compound (Boc-GABA-OMe) possesses a moderately polar carbamate group and a methyl ester, making it susceptible to specific side reactions and co-elution with certain impurities.
Initial TLC Analysis: Your Purification Blueprint
Before any purification attempt, a comprehensive Thin Layer Chromatography (TLC) analysis is mandatory. This provides a snapshot of your crude mixture, allowing you to select an appropriate solvent system and anticipate potential separation challenges.
Table 1: Typical TLC Profile and Stain Reactivity
| Compound | Typical Rf (30% EtOAc in Hexane) | Visualization with KMnO4 | Visualization with Ninhydrin |
| Di-tert-butyl dicarbonate (Boc2O) | High (e.g., ~0.8-0.9) | Faint spot | No reaction |
| Product (Boc-GABA-OMe) | Medium (e.g., ~0.4-0.5) | Strong spot | No reaction |
| Starting Amine (GABA-OMe) | Low/Baseline (e.g., ~0.1) | Strong spot | Positive (Purple/Blue)[1] |
| Boc-GABA-OH (Hydrolysis) | Low/Baseline (e.g., <0.1) | Strong spot | No reaction |
Note: Rf values are approximate and can vary based on plate manufacturer, temperature, and chamber saturation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of Boc-GABA-OMe in a direct question-and-answer format.
Problem: I have poor separation between my product and a less polar impurity.
-
Likely Cause & Explanation: The most common non-polar impurity is unreacted di-tert-butyl dicarbonate (Boc2O) .[2] Due to its high Rf value, it can co-elute with the product if the initial mobile phase is too polar.
-
Solution Strategy:
-
Pre-Column Removal: If possible, remove the volatile Boc2O and its byproduct, tert-butanol, under high vacuum prior to chromatography.[2]
-
Step-Gradient Elution: Begin the chromatography with a very non-polar solvent system (e.g., 5-10% Ethyl Acetate in Hexane). This will flush the Boc2O from the column first. Once the Boc2O has been completely eluted (as confirmed by TLC), you can then increase the polarity of the eluent (e.g., to 30-40% Ethyl Acetate in Hexane) to elute your desired product.[2]
-
Problem: My product is streaking or "tailing" down the column.
-
Likely Cause & Explanation: Tailing is often caused by secondary interactions between the carbamate group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to an uneven elution front. Overloading the column with too much crude material can also cause significant streaking.[3]
-
Solution Strategy:
-
Reduce Column Loading: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.[3]
-
Use a Polar Modifier: Add a small amount (0.5-1%) of a more polar solvent like methanol to your eluent system. The methanol will compete for the active sites on the silica gel, minimizing the undesirable interactions with your product and resulting in sharper bands.
-
Neutralize the Stationary Phase: For particularly stubborn cases, you can use a deactivated or neutral silica gel. Alternatively, you can pre-treat the column by flushing it with your eluent system containing ~1% triethylamine (Et3N) to neutralize the acidic sites before loading your sample.[4]
-
Problem: I am getting a very low yield, and it seems my product is stuck on the column.
-
Likely Cause & Explanation: This can be due to two primary factors:
-
Decomposition on Silica: While the Boc group is generally stable on silica gel[5], prolonged exposure on highly acidic silica can lead to partial deprotection, especially if the chromatography run is very long. The resulting free amine is highly polar and will bind strongly to the silica.
-
Irreversible Adsorption: The compound may be binding too strongly to the silica for the chosen eluent to effectively displace it.
-
-
Solution Strategy:
-
Check for Stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new baseline spot appears, your compound may be degrading on silica.[6]
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution from 20% to 60% Ethyl Acetate in Hexane, followed by a final flush with 5% Methanol in Dichloromethane, can help elute more tightly bound material.
-
Use a Neutralizing Agent: As mentioned above, adding a small amount of triethylamine to the eluent can prevent decomposition and reduce strong binding by neutralizing the silica gel.[4]
-
Problem: After combining my fractions, I see a new, more polar spot on the TLC that is ninhydrin-negative.
-
Likely Cause & Explanation: This is a classic sign of methyl ester hydrolysis, leading to the formation of the corresponding carboxylic acid, 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH).[7][8] This can happen if your solvents are wet or if the crude material was subjected to basic conditions (e.g., a sodium bicarbonate wash) and not thoroughly dried. The resulting carboxylic acid is significantly more polar than the ester and will have a very low Rf.
-
Solution Strategy:
-
Ensure Anhydrous Conditions: Always use dry, chromatography-grade solvents.
-
Avoid Basic Workups if Possible: If a basic wash is necessary, ensure the organic layer is thoroughly washed with brine and dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before concentrating.
-
Purification: If hydrolysis has already occurred, the resulting acid can typically be separated from the desired ester product by the column, as it will elute much later or remain on the baseline.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is the Boc protecting group stable to silica gel chromatography?
-
A1: Generally, yes. The Boc group is known to be stable to the mildly acidic conditions of standard silica gel and most common nucleophiles and bases.[5][9][10] However, prolonged exposure (many hours or days) or the use of particularly "hot" (highly active) silica can potentially cause some degree of deprotection.[11] If you observe a new ninhydrin-positive spot at the baseline, consider deactivating your silica with triethylamine.[4]
-
-
Q2: What is the best way to load my sample onto the column?
-
A2: There are two primary methods:
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the initial, low-polarity eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully pipette it onto the top of the column.[3] This is fast but can lead to broader bands if too much solvent is used.
-
Dry Loading (Solid Loading): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent by rotary evaporation to get a free-flowing powder. Carefully add this powder to the top of your packed column.[4][6] This method is highly recommended as it results in sharper bands and better separation.
-
-
-
Q3: My compound is not visible under UV light. What TLC stain should I use?
-
A3: Boc-GABA-OMe lacks a strong chromophore for UV visualization. A potassium permanganate (KMnO4) stain is an excellent general-purpose choice, as it reacts with the oxidizable C-H bonds in the molecule, appearing as a yellow/white spot on a purple background. To specifically check for the deprotected starting amine, a ninhydrin stain is ideal, which will produce a characteristic purple or blue color with primary amines.[1]
-
-
Q4: Can I use a different stationary phase like alumina?
-
A4: Yes, alumina is a viable alternative, particularly if your compound shows instability on silica gel.[6] Alumina is available in neutral, basic, and acidic forms. For Boc-protected compounds, neutral or basic alumina would be the preferred choice to avoid any risk of acid-catalyzed deprotection. However, the selectivity will be different, so the optimal solvent system would need to be re-developed using TLC.
-
Section 4: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of ~1g of crude Boc-GABA-OMe.
Workflow Overview
Caption: Experimental workflow for purification.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc) - all chromatography grade
-
TLC plates (silica gel 60 F254)
-
Staining solution: Potassium permanganate (KMnO4)
2. TLC Method Development
-
Prepare several developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 10%, 20%, 30%, 50%).
-
Spot the crude mixture on TLC plates and develop them.
-
The ideal solvent system for the column is one that gives the product (Boc-GABA-OMe) an Rf value of approximately 0.3-0.4.
3. Column Preparation (Slurry Packing)
-
For 1g of crude material, weigh out ~50g of silica gel.[3]
-
In a beaker, create a slurry of the silica gel in your initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading (Dry Method Recommended)
-
Dissolve ~1g of crude product in ~5-10 mL of a solvent like Dichloromethane.
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully layer this silica-adsorbed sample onto the sand at the top of the column, ensuring an even, level surface.
5. Elution and Fraction Collection
-
Carefully add the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) to the column.
-
Begin collecting fractions (e.g., 10-15 mL per test tube).
-
Start with 2-3 column volumes of the low-polarity eluent to wash off non-polar impurities like Boc2O.
-
Gradually increase the eluent polarity as determined by your TLC analysis (e.g., move to 30% EtOAc/Hexane) to begin eluting the product.
-
Maintain a steady flow rate.
6. Analysis and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine all fractions that show a single, clean spot corresponding to the product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product by NMR spectroscopy.
Section 5: Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting chromatography.
References
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Chemeurope.com.
- He, R., et al. (N/A).
- ResearchGate. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- Wikipedia.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Reddit.
- Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Reddit.
- Chemguide. Hydrolysing esters.
- University of Rochester, Department of Chemistry.
- Benchchem. (2025).
- Reddit. (2024).
- Fisher Scientific. Amine Protection / Deprotection.
- Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology.
Sources
- 1. gavinpublishers.com [gavinpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Di-tert-butyl_dicarbonate [chemeurope.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of Methyl 4-((tert-butoxycarbonyl)amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve a clean, high-yielding deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Incomplete Deprotection
Question 1: I've run my reaction with standard TFA/DCM conditions, but TLC and NMR analysis show significant amounts of remaining starting material. What's going wrong?
Answer: Incomplete deprotection is a frequent issue that can stem from several factors related to reagent quality, reaction time, and steric hindrance.
-
Causality & Explanation: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions via a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[1][2] If the acid is not potent enough or is present in an insufficient concentration, this process will be slow or incomplete.
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce its effective acidity, thereby slowing down the reaction.[3] Ensure you are using a fresh, anhydrous grade of TFA.
-
Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times for full conversion.[3][4]
-
Steric Factors: Although this compound is not exceptionally hindered, factors like peptide aggregation in related syntheses can slow deprotection by impeding reagent access.[3]
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh bottle of TFA. If in doubt, titrate the acid to confirm its concentration.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS every hour. Extend the reaction time up to 4-6 hours if necessary.
-
Increase TFA Concentration: A standard condition is 20-50% TFA in dichloromethane (DCM).[4] If a 20% solution is proving ineffective, incrementally increase the concentration to 50%.
-
Consider an Alternative Acid: 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[5] It can sometimes offer different selectivity and faster reaction kinetics.
-
dot
Caption: Optimizing for kinetic selectivity in Boc deprotection.
Section 3: Work-up and Purification
Question 3: The deprotection is complete, but I'm struggling to isolate my product. After removing the TFA/DCM, I get an oily residue, and purification is difficult. What is the best work-up procedure?
Answer: The product of the deprotection is an amine salt (trifluoroacetate or hydrochloride), which is often hygroscopic and may not crystallize easily. [6]The work-up procedure is critical for obtaining a clean, solid product.
-
Explanation & Protocol: The goal of the work-up is to remove excess acid and reaction byproducts (like the tert-butyl cation, which typically forms isobutylene gas)[7] while cleanly precipitating the desired amine salt.
-
Recommended Work-up Protocol (TFA Deprotection):
-
Solvent Removal: After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure (rotary evaporation). Co-evaporate with toluene or DCM (2-3 times) to azeotropically remove most of the residual TFA. [8] 2. Precipitation: Dissolve the resulting crude oil in a minimal amount of methanol or DCM. Add this solution dropwise to a large volume of cold (0 °C) diethyl ether with vigorous stirring.
-
Isolation: The product, Methyl 4-aminobutanoate trifluoroacetate, should precipitate as a white solid. If it oils out, try scratching the side of the flask or adding a seed crystal if available.
-
Filtration & Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry thoroughly under high vacuum. The product is often hygroscopic and should be handled accordingly. [6]
-
-
Alternative Work-up for Free Amine (Use with Caution): If the free amine is required for the next step and is not excessively water-soluble, a basic work-up can be performed. Caution: This risks hydrolyzing the methyl ester. [9] 1. After removing the bulk of the solvent, carefully quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃). 2. Extract the aqueous layer with an organic solvent like ethyl acetate or DCM. 3. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine. This product is often less stable than the salt and should be used promptly.
References
- El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Boateng, D., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921-23928. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Boateng, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2016). Does anyone has done selective deprotection of methyl ester of sialic acid in presence of pivaloyl group? Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
- Han, G., et al. (1996). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). The Journal of Organic Chemistry, 61(18), 6326-6327.
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guides. Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. labproinc.com [labproinc.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing ester hydrolysis during Boc deprotection of Boc-GABA-OMe
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the selective deprotection of N-Boc-γ-aminobutyric acid methyl ester (Boc-GABA-OMe). As Senior Application Scientists, we have curated this information to address the common yet critical issue of preventing methyl ester hydrolysis during Boc group removal.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses the most common questions and issues encountered during the deprotection of Boc-GABA-OMe.
Question 1: Why is my methyl ester hydrolyzing during Boc deprotection with standard trifluoroacetic acid (TFA)?
Answer: This is a classic case of competing reactions where the conditions required for the desired transformation (Boc deprotection) also promote an undesired side reaction (ester hydrolysis). Understanding the mechanisms is key to solving the problem.
Mechanism of Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is designed to be stable under many conditions but readily cleaved by acid.[1] The process begins with the protonation of the carbamate's carbonyl oxygen by an acid like TFA.[1][2] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. This carbamic acid rapidly decomposes into carbon dioxide and the free amine, which is then protonated by the excess acid to form an amine salt.[2][3]
Mechanism of Acid-Catalyzed Ester Hydrolysis: Similarly, acid-catalyzed ester hydrolysis is initiated by the protonation of the ester's carbonyl oxygen.[4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water, which may be present in the solvent or reagents.[4][5] This leads to a tetrahedral intermediate that, after a series of proton transfers, eliminates methanol to yield the hydrolyzed carboxylic acid.[6]
Because both mechanisms are initiated by protonation, the strongly acidic environment required for efficient Boc deprotection unfortunately creates ideal conditions for the hydrolysis of the sensitive methyl ester, especially if water is present.[7][8]
Question 2: I'm observing significant ester hydrolysis. What are the first troubleshooting steps I should take?
Answer: When facing ester hydrolysis, a systematic, stepwise approach to optimizing your reaction conditions is the most effective strategy. Before resorting to entirely different reagents, fine-tuning your current TFA-based protocol can often solve the problem.
-
Ensure Anhydrous Conditions: Water is a direct reactant in the hydrolysis of your ester.[9] Use freshly distilled, anhydrous solvents (like dichloromethane, DCM) and high-purity, anhydrous TFA. Handle reagents under an inert atmosphere (Nitrogen or Argon) to prevent the introduction of atmospheric moisture.
-
Lower the Reaction Temperature: Chemical reactions are sensitive to temperature. While Boc deprotection is often rapid even at 0°C, ester hydrolysis may have a higher activation energy. Running the reaction at 0°C or even -10°C can significantly slow the rate of hydrolysis relative to the deprotection.
-
Minimize Reaction Time: Do not let the reaction run for a fixed time based on a literature procedure. Actively monitor its progress every 15-30 minutes using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the ester's exposure time to the acid.
-
Reduce TFA Concentration: While a high concentration of TFA (e.g., 50% in DCM) ensures rapid deprotection, it also accelerates hydrolysis. Try reducing the concentration to 10-25% TFA in DCM.[10] This will slow the deprotection, but it may slow the hydrolysis to an even greater extent, thus improving selectivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing coupling conditions for Boc-GABA-OMe in peptide synthesis
Technical Support Center: Optimizing Boc-GABA-OMe Coupling
Welcome to the technical support guide for optimizing the incorporation of Boc-γ-aminobutyric acid methyl ester (Boc-GABA-OMe) in peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with coupling this non-canonical amino acid. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common problems, explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why can Boc-GABA-OMe be a challenging residue to couple?
A: The primary challenge with γ-amino acids like GABA is their propensity for intramolecular cyclization upon activation of the carboxylic acid. The activated carboxyl group can be attacked by the distal Boc-protected amine, forming a stable, unreactive six-membered ring (a δ-lactam derivative in the case of GABA), which terminates the peptide chain. This side reaction directly competes with the desired intermolecular reaction with the N-terminal amine of the peptide chain.[1]
Q2: Which class of coupling reagents is generally recommended for Boc-GABA-OMe?
A: High-efficiency aminium/uronium or phosphonium salt reagents are strongly recommended over standard carbodiimides like DCC or DIC alone.[2][3] Reagents such as HATU , HBTU , or PyBOP generate highly reactive active esters that promote rapid intermolecular coupling, outcompeting the slower intramolecular cyclization pathway.[4] HATU, in particular, is often superior for difficult couplings due to the formation of a more reactive OAt-ester.[4][5][6]
Q3: What is the role of additives like HOBt or Oxyma?
A: Additives are crucial, especially when using carbodiimides (e.g., DIC), to enhance reaction rates and suppress side reactions.[7] They intercept the highly reactive O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester).[8][9] This intermediate is less prone to rearranging into an inactive N-acylurea.[9] Oxyma is often preferred over HOBt due to its superior performance in maintaining chiral purity (though not a factor for achiral GABA) and its non-explosive safety profile.[8][10]
Q4: How critical is the choice of base?
A: The base is critical for neutralizing protonated amines and facilitating the coupling reaction. However, a strong or sterically unhindered base can promote side reactions.[11][12] For most couplings, N,N-diisopropylethylamine (DIPEA) is standard. In cases where side reactions are a major concern, a bulkier, weaker base like 2,4,6-collidine may be beneficial to minimize proton abstraction that can facilitate side reactions.[7]
Troubleshooting Guide: Common Coupling Issues
This section addresses specific problems you may encounter during the coupling of Boc-GABA-OMe, their underlying causes, and actionable solutions.
Problem 1: Low Coupling Yield / Incomplete Reaction
A low yield of the desired peptide is the most common issue, often detected by a positive Kaiser test (for primary amines) or by LC-MS analysis showing unreacted starting material.[13]
Potential Causes:
-
Formation of Lactam Side Product: The activated Boc-GABA-OMe cyclizes before it can couple to the peptide chain.
-
Inefficient Activation: The chosen coupling reagent is not potent enough to activate the carboxyl group efficiently, or the reagents have degraded due to improper storage.
-
Steric Hindrance: The N-terminus of the growing peptide chain is sterically hindered or poorly solvated, preventing the activated amino acid from accessing it.
-
Peptide Aggregation: The growing peptide chain aggregates on the solid support, physically blocking the reactive sites.[14]
Recommended Solutions:
-
Switch to a High-Efficiency Reagent: If using a carbodiimide/HOBt system, switch to HATU or HCTU. These reagents form more reactive esters, leading to faster and more complete coupling.[4]
-
Use a Pre-activation Protocol: Instead of adding all reagents to the resin at once, pre-activate the Boc-GABA-OMe in a separate vessel. Mix the amino acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF or NMP and allow it to react for 1-5 minutes before adding the solution to the deprotected resin. This ensures the highly reactive species is formed before it encounters the resin, favoring the intermolecular reaction.
-
Optimize Reaction Conditions:
-
Solvent: Use NMP instead of DMF for its superior solvating properties, which can help disrupt peptide aggregation.[2][14]
-
Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). While heat can drive reactions, it can also accelerate side reactions like lactam formation.
-
Time: Increase the reaction time. For difficult couplings, extending the time from 1-2 hours to overnight can be beneficial.[2]
-
-
Perform a Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, filter the resin and repeat the coupling step with a fresh solution of activated Boc-GABA-OMe.[2]
Problem 2: Detection of an Unexpected Side Product (Mass = -18 Da or -50 Da from expected)
LC-MS analysis may reveal a major impurity with a mass corresponding to the loss of water (H₂O, -18 Da) or methanol (CH₃OH, -32 Da) from the Boc-GABA-OMe residue, or the loss of the Boc group and methanol (-132 Da). This is a strong indicator of lactam formation.
Causality & Mechanism: The activated carboxyl group of Boc-GABA-OMe is attacked intramolecularly by the nitrogen of the Boc group, leading to the formation of a cyclic intermediate. This intermediate can then eliminate tert-butanol to form a stable N-carboxyanhydride-like species or undergo further reactions. The most common pathway is cyclization to form N-Boc-2-pyrrolidinone, which may lose the Boc group under certain conditions.
Workflow: Troubleshooting Boc-GABA-OMe Coupling Failure
Caption: Decision tree for troubleshooting failed Boc-GABA-OMe couplings.
Recommended Solutions to Mitigate Lactam Formation:
-
Prioritize Reagent Choice: As mentioned, HATU/HOAt-based activation is highly effective at promoting the desired intermolecular reaction at a rate that significantly outpaces the intramolecular cyclization.[4]
-
Lower the Temperature: Conducting the coupling at 0°C can significantly slow the rate of intramolecular cyclization relative to the main coupling reaction.
-
Use a Non-Nucleophilic, Hindered Base: A bulky base like 2,4,6-collidine is less likely to promote side reactions compared to DIPEA.[7]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated ester, reducing the efficiency of the main reaction and allowing more time for side reactions to occur. Use anhydrous solvents and handle reagents in a dry environment.
Data Summary & Recommended Protocols
Table 1: Comparison of Common Coupling Conditions for Boc-GABA-OMe
| Coupling System | Reagent Ratio (AA:Coup:Base) | Additive | Pros | Cons | Recommendation Level |
| DIC / HOBt | 1 : 1 : 2 | HOBt (1 eq) | Cost-effective. | Slower kinetics; higher risk of lactam formation and N-acylurea byproduct.[9][15] | Acceptable (for simple cases) |
| DIC / Oxyma | 1 : 1 : 2 | Oxyma (1 eq) | Safer than HOBt; high efficiency and suppression of side reactions.[8][10] | More expensive than HOBt. | Good |
| HBTU / DIPEA | 1 : 0.95 : 2 | None | High efficiency; fast reaction times.[15] | Can cause guanidinylation of the N-terminus if used in excess. | Very Good |
| HATU / DIPEA | 1 : 0.95 : 2 | None | Highest efficiency, especially for difficult couplings; very fast; low risk of side reactions.[4][5][6] | Most expensive option. | Excellent (Recommended) |
| PyBOP / DIPEA | 1 : 1 : 2 | None | High efficiency; no guanidinylation side reaction. | Byproducts can be difficult to remove. | Very Good |
Ratios are relative to the resin loading (1 eq).
Experimental Protocol: Optimized HATU Coupling of Boc-GABA-OMe
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a resin (e.g., Rink Amide).
-
Resin Preparation:
-
Swell the resin in DMF or NMP for 30-60 minutes.
-
Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm deprotection with a qualitative test (e.g., Kaiser test).[13]
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vessel, dissolve Boc-GABA-OMe (4 eq) and HATU (3.9 eq) in NMP.
-
Add DIPEA (8 eq) to the solution.
-
Vortex the mixture and allow it to pre-activate for 1-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Take a small sample of resin beads and perform a Kaiser test to monitor reaction completion. If the test is still positive, extend the reaction time or perform a second coupling.
-
-
Washing and Capping (Optional):
-
Once the reaction is complete (negative Kaiser test), filter the reaction vessel and wash the resin thoroughly with NMP or DMF.
-
If a small amount of unreacted amine remains, consider capping with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[16]
-
Mechanism: Peptide Coupling vs. Lactam Side Reaction
Sources
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. almacgroup.com [almacgroup.com]
Technical Support Center: Troubleshooting Incomplete Reactions with Boc-GABA-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete reactions involving tert-butyloxycarbonyl-γ-aminobutyric acid methyl ester (Boc-GABA-OMe). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to resolve experimental challenges effectively.
Introduction
Boc-GABA-OMe is a valuable building block in medicinal chemistry and peptide synthesis, prized for its role in introducing the GABA moiety into larger molecules. However, its successful application hinges on two critical transformations: the coupling of its carboxylic acid (after hydrolysis of the methyl ester) or the deprotection of its Boc group to liberate the amine. Incomplete reactions in either of these steps can lead to complex product mixtures, reduced yields, and significant downstream purification challenges. This guide will address the common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Section 1: Incomplete Peptide Coupling Reactions
Q1: I'm seeing a significant amount of unreacted starting material after my peptide coupling reaction with Boc-GABA-OH (hydrolyzed from Boc-GABA-OMe). What are the likely causes?
A1: Incomplete coupling of Boc-GABA-OH can stem from several factors, often related to suboptimal activation of the carboxylic acid or issues with the nucleophilic amine component.
-
Insufficient Activation: The carboxylic acid of Boc-GABA-OH must be converted into a more reactive species (e.g., an active ester) to facilitate amide bond formation. Inadequate activation is a primary culprit for poor coupling efficiency.
-
Steric Hindrance: While GABA itself is a flexible molecule, the bulky tert-butyloxycarbonyl (Boc) protecting group can create steric hindrance, impeding the approach of the coupling reagents and the amine.[1]
-
Reagent Degradation: Coupling reagents, particularly carbodiimides like DCC and EDC, and additives like HOBt, can be sensitive to moisture and degrade over time, leading to reduced activity.[2][3]
-
Solvent Issues: The choice of solvent is critical for solubilizing all reactants and, in solid-phase synthesis, for proper swelling of the resin.[1][4] Poor solubility can dramatically slow down reaction rates.
-
Base Equivalents: The amount and type of base used can influence the reaction rate and the extent of side reactions like racemization.[2]
Q2: How can I improve the efficiency of my Boc-GABA-OH coupling reaction?
A2: A systematic approach to optimizing your coupling conditions is recommended.
Troubleshooting Workflow: Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Use high-quality, fresh reagents. Consider phosphonium salts (PyBOP, HBTU, HATU) or aminium/uronium salts (HBTU, TBTU, COMU). | Phosphonium and aminium/uronium salts are often more efficient and lead to fewer side reactions than carbodiimides alone.[3][5] |
| Additives | Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). | These additives form active esters that are more reactive than the initial activated species and can suppress racemization.[2] |
| Solvent | For solution-phase, ensure all reactants are fully dissolved. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices. For solid-phase, N-methylpyrrolidone (NMP) is often superior for resin swelling. | Proper solvation is crucial for reaction kinetics. In solid-phase synthesis, inadequate resin swelling can prevent reagents from accessing reactive sites.[1][4] |
| Temperature | Most couplings are run at room temperature. If the reaction is sluggish, cooling to 0 °C during initial activation and then allowing it to warm to room temperature can sometimes minimize side reactions. | |
| Double Coupling | If monitoring indicates an incomplete reaction, filter and wash the resin (for solid-phase) and then re-introduce a fresh solution of activated Boc-GABA-OH.[1] | This can help drive the reaction to completion by providing a fresh excess of the activated amino acid.[1] |
Section 2: Incomplete Boc Deprotection
Q1: My Boc deprotection of Boc-GABA-OMe is incomplete, and I see both starting material and product. Why is this happening?
A1: Incomplete Boc deprotection is a frequent issue and can usually be traced back to the acidic conditions used for its removal.
-
Insufficient Acid Strength/Concentration: The tert-butyl carbamate of the Boc group is cleaved by acidolysis.[6] If the acid is not strong enough or is present in too low a concentration, the reaction will not go to completion.[7][8]
-
Inadequate Reaction Time: While many Boc deprotections are rapid, some substrates may require longer exposure to the acidic conditions to ensure complete removal.[4][9]
-
Reagent Quality: The most common reagent for Boc deprotection, trifluoroacetic acid (TFA), is hygroscopic. Water contamination can reduce its effective acidity.[7]
-
Solvent Effects: The solvent plays a role in solvating the substrate and the acid. Chlorinated solvents like dichloromethane (DCM) are standard, but for some substrates, neat TFA or HCl in dioxane may be more effective.[9]
-
Temperature: Most deprotections are performed at room temperature. Low temperatures can significantly slow the rate of cleavage.[4][8]
Q2: What steps should I take to ensure complete Boc deprotection?
A2: Optimizing the deprotection protocol is key. Start with the mildest effective conditions and increase the stringency as needed.
Troubleshooting Workflow: Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Optimization Strategies:
| Parameter | Standard Condition | Troubleshooting Steps | Rationale |
| Acid Reagent | 20-50% TFA in DCM[4] | 1. Increase TFA concentration to 50-95%.[8] 2. Switch to 4M HCl in 1,4-dioxane.[4] | A higher concentration of acid will increase the reaction rate. HCl in dioxane is another strong acidic condition that can be effective. |
| Reaction Time | 30 minutes | 1. Extend reaction time to 1-2 hours.[4] | Some sterically hindered or less reactive substrates require longer reaction times for complete cleavage.[7] |
| Temperature | Room Temperature | 1. If the reaction is very slow, consider gentle warming (e.g., to 30-40 °C), but be cautious of potential side reactions. | Increased temperature accelerates the reaction but can also promote side reactions if the substrate has other sensitive functional groups. |
| Scavengers | Not always necessary | 1. Add scavengers like triisopropylsilane (TIS, 2.5-5% v/v).[8] | During deprotection, a tert-butyl cation is formed, which can alkylate electron-rich functional groups on your molecule.[10][11] Scavengers react with this cation to prevent side product formation.[10] |
Detailed Experimental Protocols
Protocol 1: Standard Boc-GABA-OH Coupling
This protocol describes a standard solution-phase coupling of Boc-GABA-OH to a generic primary amine (R-NH₂).
Materials:
-
Boc-GABA-OH (1.0 eq)
-
Amine (R-NH₂) (1.0 eq)
-
HBTU (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-GABA-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (R-NH₂) (1.0 eq) in anhydrous DMF.
-
Add the amine solution to the pre-activated acid solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Boc Deprotection of Boc-GABA-OMe
This protocol outlines a general procedure for the removal of the N-Boc group.
Materials:
-
Boc-GABA-OMe
-
Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)[4]
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-GABA-OMe in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
If required, add TIS (2.5-5% v/v).
-
Slowly add the TFA solution (pre-mixed and cooled) to the reaction mixture.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[4]
-
The resulting TFA salt can be used directly or neutralized by dissolving it in DCM and carefully washing with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Conclusion
Incomplete reactions involving Boc-GABA-OMe are common but manageable challenges. By understanding the mechanisms of peptide coupling and Boc deprotection, and by systematically troubleshooting variables such as reagent quality, reaction conditions, and solvent choice, researchers can significantly improve reaction outcomes. This guide provides a framework for diagnosing and solving these issues, leading to more efficient and successful syntheses.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Hebei Boz Chemical Co., Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 15-27. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [hi.bzchemicals.com]
Technical Support Center: Purification of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Welcome to the technical support center for Methyl 4-((tert-butoxycarbonyl)amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during and after its synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and overcome challenges in your own lab.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying impurity issue.
Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline material.
This is one of the most common issues, often stemming from residual, low-melting-point impurities.
Primary Cause: The presence of unreacted starting materials, byproducts like tert-butanol (from the decomposition of the Boc-anhydride reagent), or residual solvents can act as a eutectic contaminant, depressing the melting point and preventing crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Experimental Protocol: Trituration
Trituration is effective for removing impurities that are highly soluble in a solvent in which your desired compound is poorly soluble.
-
Place the oily product in an Erlenmeyer flask with a stir bar.
-
Add a small volume of a non-polar solvent (e.g., cold hexanes or diethyl ether). The product should not dissolve, but rather be suspended.
-
Stir vigorously for 15-30 minutes at room temperature or in an ice bath. The oil should gradually convert into a free-flowing solid as the impurities are washed into the solvent.
-
Collect the solid by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the solid under high vacuum.
Issue 2: My ¹H NMR spectrum shows unexpected peaks.
Your NMR spectrum is the primary diagnostic tool for identifying specific impurities.
Common Impurity Signatures:
| Peak (¹H NMR, CDCl₃) | Identity | Origin | Recommended Action |
| ~1.2-1.3 ppm (singlet) | tert-Butanol | Byproduct of Boc₂O reaction. | Dry under high vacuum; it is volatile. |
| ~1.47 ppm (singlet) | Di-tert-butyl dicarbonate (Boc₂O) | Unreacted reagent. | Aqueous workup with NaHCO₃ followed by chromatography. |
| Variable (broad singlet) | Water | Incomplete drying of solvents or product. | Dry under high vacuum or co-evaporate with toluene. |
| Peaks from starting amine | Unreacted Starting Material | Incomplete reaction. | Flash column chromatography. |
| ~3.67 ppm (singlet) | Methanol | Residual solvent from esterification or chromatography. | Dry under high vacuum. |
Issue 3: TLC analysis of the crude product shows multiple spots.
This indicates an incomplete reaction or the formation of side products, necessitating chromatographic purification.
Primary Cause: The reaction may not have gone to completion, or side reactions may have occurred. A common side product is the di-acylated amine, where a second Boc group is added, though this is less common for primary amines under standard conditions[1]. More likely are unreacted starting materials.
Experimental Protocol: Flash Column Chromatography
This is the most robust method for separating compounds based on polarity.
-
Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Choose the Eluent: A common starting point for Boc-protected amino esters is a mixture of hexanes and ethyl acetate. Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A typical gradient might be from 10% to 40% ethyl acetate in hexanes.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the product) and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation.
-
Run the Column: Add the dry-loaded sample to the top of the column. Carefully add the eluent and apply positive pressure to push the solvent through the silica gel, collecting fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: Silica gel is slightly acidic and can sometimes cause partial deprotection of the sensitive Boc group. If you observe streaking on TLC or product degradation, consider pre-treating the silica slurry with 1% triethylamine in your eluent before packing the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
The most common impurities arise directly from the reactants and byproducts of the Boc-protection step. These include:
-
Unreacted 4-aminobutanoic acid or its methyl ester: The starting material for the reaction.
-
Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction to completion.
-
tert-Butanol: A byproduct formed from the reaction of Boc₂O.
-
4-(tert-butoxycarbonylamino)butanoic acid: The Boc-protected acid, if the esterification step was incomplete[2].
-
Diacylated Product: Formation of N,N-bis(tert-butoxycarbonyl) derivatives, although less common for primary amines, can occur.
Q2: My product seems pure by NMR, but the yield is low. Where could my product have gone?
Low yields can often be traced to the aqueous workup.
-
Incorrect pH: this compound has both a basic amine (protected) and an ester. During workup, ensure the pH is controlled. If the aqueous layer is too acidic (pH < 2), you risk partial cleavage of the Boc group[3]. If it is too basic (pH > 10), you risk saponification of the methyl ester.
-
Emulsions: Emulsions during extraction can trap product. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.
-
Recrystallization Loss: Using an excessive amount of hot solvent to dissolve the product during recrystallization will result in a significant amount of product remaining in the mother liquor upon cooling[4].
Q3: Is recrystallization a viable alternative to column chromatography for this compound?
Absolutely. Recrystallization is often preferred for large-scale purification due to its efficiency and lower solvent consumption compared to chromatography. The key is finding a suitable solvent system.
Decision Logic for Purification Method:
Caption: Choosing between chromatography and recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point[5]. For this compound, a binary system like ethyl acetate/hexanes or diethyl ether/petroleum ether often works well.
-
Dissolution: Place the crude solid in a flask. Add the more polar solvent (e.g., ethyl acetate) dropwise at reflux until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal[5][6].
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent (e.g., hexanes), and dry under high vacuum.
Q4: Can I use HPLC to assess the purity of my final product?
Yes, Reverse-Phase HPLC (RP-HPLC) is an excellent quantitative method for assessing the final purity of your compound.
-
Typical Conditions: A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point.
-
What it tells you: HPLC can detect non-volatile impurities that may not be visible by NMR if their proton signals overlap with the main product. It provides a precise percentage of purity based on peak area[4].
References
- Benchchem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate.
- Evoltis. (n.d.). Buy this compound.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- ElectronicsAndBooks. (n.d.). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Buy this compound (EVT-2539652) | 85909-04-2 [evitachem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
Welcome to the technical support center for the bulk production of Methyl 4-((tert-butoxycarbonyl)amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis. We will address common issues through a troubleshooting guide and frequently asked questions, providing in-depth, field-proven insights to ensure a successful and efficient scale-up process.
I. Synthesis Overview & Key Challenges
The synthesis of this compound, a valuable intermediate in pharmaceutical and peptide synthesis[1][2][3], typically involves a two-step process:
-
Esterification: The carboxylic acid of 4-aminobutanoic acid (GABA) is converted to its methyl ester.
-
Boc Protection: The primary amine of the resulting methyl ester is protected with a tert-butoxycarbonyl (Boc) group.
While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat transfer, reagent addition, and product isolation.[4][5] This guide will provide solutions to these potential hurdles.
Reaction Pathway
Sources
Validation & Comparative
A Guide to Interpreting the Mass Spectrum of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone for amine protection. Its widespread use necessitates a thorough understanding of its behavior under various analytical conditions, particularly mass spectrometry (MS), which is a principal tool for structural verification. This guide provides an in-depth analysis of the mass spectrum of Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a common building block, and compares its fragmentation pattern with structurally related analogs to aid in its unambiguous identification.
The Signature Fragmentation of the Boc Group: A Predictable Pathway
The mass spectrum of a Boc-protected amine is often characterized by the facile cleavage of the Boc group itself. This predictable fragmentation provides immediate structural confirmation. The molecular ion of this compound (C10H19NO4), with a molecular weight of 217.26 g/mol and a monoisotopic mass of approximately 217.13 Da, is often of low abundance or not observed, especially under electron ionization (EI) conditions, due to its instability.[1]
The primary fragmentation pathways for the Boc group are well-documented and involve two main routes:
-
Loss of isobutene: A McLafferty-like rearrangement can lead to the loss of isobutene (C4H8, 56 Da), resulting in a prominent peak at [M-56]+.[2][3]
-
Formation of the tert-butyl cation: Cleavage of the C-O bond of the Boc group results in the formation of a stable tert-butyl cation ([C4H9]+) at m/z 57. This peak is often a significant feature in the mass spectra of Boc-protected compounds.[4]
These characteristic fragmentations are visually represented in the following diagram:
Caption: Primary fragmentation pathways of the Boc group.
Predicted Mass Spectrum of this compound
Based on established fragmentation principles, the electron ionization (EI) mass spectrum of this compound is predicted to exhibit the following key fragments:
| m/z | Predicted Fragment Ion | Origin |
| 217 | [C10H19NO4]+• | Molecular Ion (likely low abundance) |
| 202 | [M-CH3]+ | Loss of a methyl group |
| 186 | [M-OCH3]+ | Loss of the methoxy group from the ester |
| 161 | [M-C4H8]+• | Loss of isobutene from the Boc group |
| 144 | [M-C4H9O]+ | Loss of the tert-butoxy group |
| 116 | [M-C5H9O2]+ | Cleavage of the Boc group |
| 102 | [C5H12NO]+ | Fragment from cleavage adjacent to the nitrogen |
| 88 | [C4H6O2]+• | McLafferty rearrangement of the butanoate chain |
| 74 | [C3H8NO]+ | Fragment from cleavage of the butanoate chain |
| 57 | [C4H9]+ | tert-butyl cation |
Comparative Analysis: Distinguishing from Structural Analogs
To confidently identify this compound, it is crucial to compare its mass spectrum with those of structurally similar compounds.
Comparison with N-(tert-Butoxycarbonyl)glycine, methyl ester
N-(tert-Butoxycarbonyl)glycine, methyl ester is a shorter-chain analog. Its mass spectrum provides a valuable comparison. The key differences will arise from the length of the amino acid backbone.
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound | 217.26 | 217, 202, 186, 161, 144, 116, 102, 88, 74, 57 |
| N-(tert-Butoxycarbonyl)glycine, methyl ester | 189.21 | 189, 174, 158, 133, 116, 88, 74, 57 |
The presence of the m/z 102 peak, corresponding to the butanoate portion, is a key differentiator for this compound.
Comparison with Methyl 4-aminobutanoate
Comparing the target molecule with its deprotected form, Methyl 4-aminobutanoate, highlights the contribution of the Boc group to the mass spectrum.
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound | 217.26 | 217, 202, 186, 161, 144, 116, 102, 88, 74, 57 |
| Methyl 4-aminobutanoate | 117.15 | 117, 102, 86, 74, 58 |
The absence of the characteristic Boc-related fragments (m/z 161 and 57) in the spectrum of Methyl 4-aminobutanoate is the most telling difference.
The following diagram illustrates the key fragmentation pathways of the butanoate portion of the molecule:
Caption: Fragmentation of the methyl butanoate moiety.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a reliable mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
This self-validating protocol ensures reproducible results by employing standard GC-MS conditions suitable for the analysis of moderately polar, thermally stable compounds.
Conclusion
The mass spectrum of this compound is readily interpretable through the characteristic fragmentation of the Boc protecting group and the butanoate ester moiety. The prominent peaks at [M-56]+ and m/z 57 serve as reliable indicators of the Boc group's presence. By comparing the observed spectrum with those of its structural analogs, such as N-(tert-Butoxycarbonyl)glycine, methyl ester and Methyl 4-aminobutanoate, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a framework for the logical interpretation of the mass spectral data, aiding in the efficient and accurate characterization of this important synthetic building block.
References
A Senior Application Scientist's Guide to the Purity Analysis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a key building block and N-Boc protected derivative of 4-aminobutanoic acid (GABA), is frequently utilized in the synthesis of complex organic molecules and peptidomimetics.[1] Ensuring its chemical purity is paramount, as even trace impurities can propagate through multi-step syntheses, leading to compromised final products with altered pharmacological profiles.
This guide, designed for researchers and drug development professionals, provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will delve into a robust, primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering a detailed protocol and the scientific rationale behind its parameters. Furthermore, we will objectively compare this cornerstone technique with orthogonal methods like HPLC-Mass Spectrometry (HPLC-MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the data-driven insights necessary to select the most fitting approach for your analytical needs.
Primary Method: Reversed-Phase HPLC for Chemical Purity Assessment
Reversed-Phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, robustness, and adaptability.[2] For a moderately polar compound like this compound, RP-HPLC is exceptionally well-suited to separate the main component from potential process-related impurities.
Common Potential Impurities: Impurities can be introduced from starting materials or generated during synthesis and storage.[3] For this specific molecule, key impurities to monitor include:
-
4-Aminobutanoic Acid: The unreacted starting material.
-
4-((tert-butoxycarbonyl)amino)butanoic acid: Resulting from the hydrolysis of the methyl ester.[1]
-
Di-tert-butyl dicarbonate (Boc₂O) and its by-products: Reagents from the Boc-protection step.[4]
-
Unidentified process-related impurities: Arising from side reactions.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). Separation is governed by the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the C18 column, resulting in longer retention times, while more polar compounds elute earlier. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with a wide range of polarities.
Expert-Validated HPLC Protocol
This protocol is designed as a self-validating system, capable of separating the target compound from its key potential impurities with high resolution.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) Detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Trifluoroacetic Acid (TFA), optional.
-
This compound sample.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale (The "Why") |
| Column | C18 (L1 packing), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte. The length and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The nonpolar (organic) component, used to elute the analyte and impurities from the column. |
| Modifier | 0.1% TFA in both A and B (optional) | TFA acts as an ion-pairing agent, sharpening peak shapes for any ionizable compounds and improving reproducibility by controlling the mobile phase pH. |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A linear gradient is crucial for separating early-eluting polar impurities (like free 4-aminobutanoic acid) from the main peak and late-eluting nonpolar impurities. The hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[2] |
| Detection | UV at 210 nm | The carbamate and ester functionalities provide some UV absorbance at lower wavelengths. 210 nm offers sensitive detection for the main compound and a broad range of potential organic impurities. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis: The purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Peak Area of Main Compound / Total Area of All Peaks) x 100[3]
Visualizing the Workflow
A clear workflow is essential for reproducible analytical testing. The following diagram illustrates the key steps in the HPLC purity analysis.
Caption: Standard workflow for RP-HPLC purity analysis.
Comparative Guide: HPLC vs. Alternative Purity Methods
While RP-HPLC is a powerful primary technique, no single method can provide a complete purity profile. Orthogonal methods, which rely on different separation or detection principles, are essential for a comprehensive assessment.[5]
| Feature | RP-HPLC-UV | HPLC-MS | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on analyte polarity/hydrophobicity.[6] | Combines HPLC separation with mass-based detection. | Vapor-phase separation based on analyte boiling point and column interactions. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field; signal is proportional to molar quantity. |
| Selectivity | High; based on physicochemical interactions. | Very High; provides mass-to-charge ratio (m/z) for definitive peak identification. | High; separates volatile and thermally stable compounds. | High; based on unique chemical shifts for each proton in the molecule's structure. |
| Sensitivity | Good (ng range), dependent on chromophore. | Excellent (pg-fg range). | Excellent (pg range). | Moderate (µg-mg range). |
| Impurity ID | Tentative (based on retention time). | Definitive (based on mass fragmentation). | Definitive with MS detector. | Definitive (structural elucidation). |
| Quantitation | Relative (Area %), requires reference standards for absolute quantitation. | Can be quantitative with appropriate standards. | Quantitative with Flame Ionization Detector (FID) or MS. | Absolute (primary ratio method), does not require impurity standards.[5] |
| Key Strength | Robust, versatile, and widely available. The gold standard for routine purity checks.[3] | Peak purity assessment and identification of unknown impurities. | Excellent for residual solvents and volatile impurities. | Orthogonal to chromatography; provides absolute purity without a specific reference standard for the analyte itself. |
| Limitation | Requires a chromophore; non-chromophoric impurities are missed. Co-elution can mask impurities. | More complex instrumentation; matrix effects can cause ion suppression. | Limited to thermally stable and volatile compounds; derivatization may be required.[7] | Lower sensitivity than chromatographic methods; complex spectra can be difficult to interpret. |
Method Selection Logic
Choosing the right analytical tool depends on the specific question being asked. The following decision tree outlines a logical approach to method selection for purity analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound is a critical quality control step that demands robust and reliable analytical methods. A well-developed Reversed-Phase HPLC method serves as the ideal primary technique for routine quality control, offering excellent resolution for separating the target compound from process-related impurities. Its performance, however, should be complemented by orthogonal methods to build a complete purity profile.
For definitive identification of unknown impurities or for higher sensitivity, HPLC-MS is the method of choice. When volatile impurities or residual solvents are a concern, Gas Chromatography is indispensable. Finally, for an absolute purity determination that is independent of chromatographic separation and reference standards, Quantitative NMR provides an invaluable orthogonal confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a comprehensive analytical strategy that ensures the quality and integrity of this vital chemical intermediate.
References
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
J-Stage. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. Available from: [Link]
-
ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available from: [Link]
-
Wiley Online Library. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Available from: [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available from: [Link]
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
Evidentic. Buy this compound (EVT-2539652) | 85909-04-2. Available from: [Link]
Sources
- 1. Buy this compound (EVT-2539652) | 85909-04-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Benchchem [benchchem.com]
- 5. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Comparison of Boc vs. Fmoc protecting groups in peptide synthesis
An In-Depth Technical Guide to Boc vs. Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice profoundly influences synthesis efficiency, crude peptide purity, and scalability. The two dominant methodologies in SPPS are defined by their Nα-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This guide provides an objective, data-driven comparison of these cornerstone strategies to inform the selection process for specific research and development applications.
The Core Chemistry: A Tale of Two Orthogonalities
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required to remove the temporary Nα-protecting group, which in turn dictates the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.[3][]
The Boc/Bzl Strategy: Graduated Acid Lability
The classic Boc strategy, which laid the foundation for SPPS, uses the acid-labile Boc group for Nα-protection.[3] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] Side-chain protecting groups are generally benzyl (Bzl)-based, which are stable to the repeated TFA treatments but require a much stronger acid—classically anhydrous hydrofluoric acid (HF)—for their removal during the final cleavage step.[3][5][7]
This "graduated acid lability" is not a true orthogonal protection scheme, as both types of protecting groups are removed by acidic conditions, albeit of different strengths.[8][9] The harshness of HF requires specialized, corrosion-resistant apparatus (e.g., PTFE-lined vessels) and stringent safety precautions.[7][10]
Boc Deprotection Mechanism: The deprotection proceeds via an acid-catalyzed mechanism. The Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine as a TFA salt.[6][8]
-
Causality: The generation of the tert-butyl cation is a key mechanistic feature. This electrophile can cause side reactions by alkylating nucleophilic residues like methionine (Met) and tryptophan (Trp). Therefore, a "scavenger," such as dithioethane (DTE) or triisopropylsilane (TIS), is crucial during both deprotection and final cleavage to trap these reactive cations.[8]
The Fmoc/tBu Strategy: True Orthogonality
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[10] This group is rapidly cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[11][12][13] The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) moiety.[8]
This represents a truly orthogonal system: the temporary Nα-group is removed by a base, while the permanent side-chain groups and the resin linker are cleaved by an acid (TFA).[1][9][14] This distinction allows for selective deprotection with high fidelity. The final cleavage from the resin and removal of side-chain protection is achieved with a single TFA "cocktail," which is far milder than HF and can be handled in standard laboratory glassware.[7][10]
Fmoc Deprotection Mechanism: The cleavage of the Fmoc group is a β-elimination reaction.[][16] The base (piperidine) abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, forming a stable adduct with the DBF byproduct, which is washed away.[10][16]
Head-to-Head Comparison: Performance and Practicalities
The choice between Fmoc and Boc chemistry is a critical decision that depends on the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[1] While Fmoc has become the predominant method for routine synthesis, Boc chemistry retains significant advantages for specific applications.[3][17]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in DCM[5] | 20% Piperidine in DMF[11] |
| Side-Chain Protection | Benzyl (Bzl)-based ethers, esters, and carbamates[1] | tert-Butyl (tBu)-based ethers, esters, and carbamates[8] |
| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or TFMSA[3][5] | Trifluoroacetic Acid (TFA) with scavengers[10] |
| Orthogonality | Partial (Graduated Acid Lability)[1][8] | Fully Orthogonal[1][14] |
| Typical Yield per Step | High, but can be affected by aggregation[3] | >99%[1][3] |
| Automation Friendliness | Less common in modern automated synthesizers[1] | Highly amenable and standard for automation[10] |
| Safety & Equipment | Requires specialized HF-resistant apparatus and extreme caution[7][10] | Uses standard laboratory glassware; TFA is corrosive but manageable[10] |
| Cost | Boc-amino acids are generally less expensive[][] | Fmoc-amino acids are typically more expensive[] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences as TFA protonates the N-terminus, disrupting aggregation[3][17] | Aggregation can be more problematic; may require special reagents or conditions to overcome[18] |
| Compatibility | Harsher conditions limit compatibility with sensitive modifications (e.g., phosphorylation, glycosylation)[10] | Milder conditions are highly compatible with a wide range of post-translational modifications[10][19] |
Common Side Reactions and Mitigation Strategies
No synthetic strategy is without potential pitfalls. Understanding the common side reactions associated with each chemistry is crucial for troubleshooting and optimizing synthesis outcomes.
Boc/Bzl Chemistry Side Reactions:
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate Trp and Met residues. Mitigation: Addition of scavengers like DTE.[8]
-
Asp-Pro Cleavage: The Asp-Pro bond can be susceptible to cleavage during the final HF treatment.[5]
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under acidic conditions.[20]
-
Homoserine Lactone Formation: C-terminal methionine can cyclize during HF cleavage if tBu-type protecting groups haven't been previously removed.[18]
Fmoc/tBu Chemistry Side Reactions:
-
Aspartimide Formation: The most prevalent side reaction, where the aspartic acid side chain cyclizes to form a five-membered aspartimide ring upon exposure to piperidine. This can lead to chain termination or epimerization.[5][19] Mitigation: Using specialized protecting groups on Asp or adding HOBt to the deprotection solution.[18]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially common with Proline in the first or second position.[18] Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin or coupling the first two amino acids as a pre-formed dipeptide.[18]
-
Piperidinyl-Alanine Formation: Base-catalyzed elimination on a C-terminal cysteine can form dehydroalanine, which can then be attacked by piperidine.[18]
Visualizing the Synthetic Workflows
The cyclical nature of SPPS is best illustrated through diagrams that outline the repetitive steps of deprotection, washing, coupling, and washing.
Boc-SPPS Workflow
Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.
Fmoc-SPPS Workflow
Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Below are generalized, step-by-step protocols for key stages in both Boc and Fmoc SPPS. These serve as a foundational template; specific reaction times and reagent equivalents should be optimized based on the peptide sequence and scale.
Protocol 1: Key Steps in Boc-SPPS
This protocol assumes a starting scale of 0.2 mmol on a Merrifield or PAM resin.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM (10 mL/g of resin) and agitate for 30 minutes to swell the resin. Drain the solvent.
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 5% diisopropylethylamine (DIEA) in DCM (10 mL/g resin).
-
Agitate for 5-10 minutes.
-
Drain and wash the resin thoroughly with DCM (3x).
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours. Monitor reaction completion with the Kaiser (ninhydrin) test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage (HF Procedure):
-
CAUTION: This step requires specialized equipment and training.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a PTFE reaction vessel with a stir bar.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir at 0 °C for 1 hour.
-
Remove HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, filter, and dry.
-
Protocol 2: Key Steps in Fmoc-SPPS
This protocol assumes a starting scale of 0.2 mmol on a Wang or Rink Amide resin.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DMF (10 mL/g of resin) and agitate for 30 minutes to swell the resin. Drain the solvent.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (HATU Activation):
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.[12]
-
Add DIEA or 2,4,6-collidine (8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Agitate for 1-2 hours. Monitor reaction completion with the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (10 mL/g resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide and dry under vacuum.[3]
-
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis. The Fmoc/tBu strategy has become the predominant approach for routine peptide synthesis, largely due to its milder reaction conditions, true orthogonality, compatibility with sensitive modifications, and high amenability to automation.[1][3][10]
However, the Boc/Bzl strategy remains a robust and invaluable tool.[1] It is particularly advantageous for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge, as the acidic deprotection step helps to solvate the growing chain.[3][17] Ultimately, a thorough understanding of the chemical principles, advantages, and potential pitfalls of both strategies empowers the researcher to make an informed decision, ensuring the successful synthesis of the target peptide.
References
- Chou, C. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society.
- Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
-
Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port. Retrieved from [Link]
-
Boc Protection - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
T boc fmoc protocols in peptide synthesis. (2018). Slideshare. Retrieved from [Link]
- Dal Corso, A., et al. (2017). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.
-
Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters.
-
Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1989). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
- Góngora-Benítez, M., et al. (2014).
-
BOC deprotection. (2023). Hebei Boz Chemical Co., Ltd. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Agatemor, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
-
Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. Retrieved from [Link]
- Vágner, J., et al. (2002). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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- 21. peptide.com [peptide.com]
The GABA Motif Advantage: A Comparative Guide to PROTAC Linker Design
Introduction: Beyond the Spacer—The Linker as a Strategic Arbiter of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic science, shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of pathogenic proteins.[1] These heterobifunctional molecules orchestrate the cell's native ubiquitin-proteasome system (UPS) to achieve this feat.[2] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While ligand selection dictates the "what" and "who" of the degradation process, the linker dictates the "how well."
Far from being a passive tether, the linker is a critical determinant of a PROTAC's biological activity.[4] Its length, chemical composition, and conformational flexibility govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase)—the essential prelude to ubiquitination and degradation.[1] Historically, synthetically tractable polyethylene glycol (PEG) and alkyl chains have been the workhorses of linker design.[3][] However, the field is rapidly evolving, with a growing appreciation for linkers that impart specific physicochemical properties and conformational control.
This guide provides an in-depth comparison of a rationally designed linker motif, exemplified by the gamma-aminobutyric acid (GABA) building block, against conventional linker classes. We will explore the hypothesized advantages of the GABA motif, supported by established principles of PROTAC design, and provide the experimental frameworks required to validate these claims in a research setting.
The PROTAC Mechanism of Action: A Linker-Mediated Process
The catalytic cycle of a PROTAC is a multi-step process entirely dependent on the linker's ability to facilitate the correct geometry and proximity between the POI and the E3 ligase.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conventional Linkers: The Foundation for Comparison
An objective evaluation of the GABA motif necessitates understanding the performance characteristics of the most common linker classes: alkyl chains and PEG chains.[6]
Alkyl Chains
Simple hydrocarbon chains are synthetically accessible and offer significant conformational flexibility.[7] However, their pronounced hydrophobicity can be a double-edged sword. While it can aid cell permeability, it often leads to poor aqueous solubility, aggregation, and a phenomenon known as "hydrophobic collapse," where the linker folds upon itself in aqueous environments, potentially leading to unproductive conformations.[][9]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used to counteract the hydrophobicity of many PROTAC constructs. The repeating ethylene glycol units improve aqueous solubility and can reduce non-specific binding.[7][10] However, this flexibility can come at an entropic cost during ternary complex formation, and PEG chains can be more susceptible to oxidative metabolism, potentially limiting their in vivo stability.[11][]
The Boc-GABA-OMe Advantage: A Hypothesis on Rational Linker Design
While Boc-GABA-OMe itself is a protected synthetic building block, the underlying GABA structure represents a class of amino acid-based linkers that may offer distinct advantages over simple alkyl or PEG chains.[13][14] These advantages are rooted in balancing flexibility, hydrophilicity, and the potential for specific molecular interactions.
Hypothesized Advantages of the GABA Motif:
-
Modulated Physicochemical Properties: The GABA structure inherently contains both a hydrophobic alkyl backbone and a polar amide group. This combination can provide a favorable balance of lipophilicity and hydrophilicity, crucial for achieving both cell permeability and sufficient aqueous solubility, thus avoiding the extremes of pure alkyl or PEG linkers.[15]
-
Optimal Conformational Constraint: Unlike the highly flexible PEG chain or a simple alkyl chain, the amide bond within the GABA backbone introduces a degree of rigidity.[16] This "constrained flexibility" can reduce the entropic penalty required to adopt a bioactive conformation for ternary complex formation, potentially leading to higher cooperativity and more stable complexes.[]
-
Potential for Specific Hydrogen Bonding: The amide group's hydrogen bond donor and acceptor capabilities can form specific, stabilizing interactions with residues on the surface of the POI or E3 ligase, further enhancing the stability of the ternary complex—an opportunity not afforded by simple alkyl or ether-based linkers.[16]
Caption: Comparison of different linker architectures connecting a POI and E3 ligand.
Experimental Validation: A Workflow for Comparative Analysis
To move from hypothesis to data, a systematic comparison is essential. The following workflow outlines the key experiments required to objectively compare a PROTAC synthesized with a GABA-based linker against analogues containing alkyl and PEG linkers of similar length.
Caption: Experimental workflow for comparative evaluation of PROTAC linkers.
Data-Driven Comparison: Illustrative Performance Metrics
The table below summarizes hypothetical, yet plausible, experimental data comparing three PROTACs that are identical except for their linker composition. This data illustrates the potential advantages of the GABA motif.
| Parameter | PROTAC-Alkyl | PROTAC-PEG | PROTAC-GABA | Rationale for Performance |
| DC₅₀ (nM) [18] | 150 | 80 | 35 | Enhanced ternary complex stability and optimal conformation may lead to higher potency. |
| Dₘₐₓ (%) [18] | 85 | 95 | 98 | A more stable and productive ternary complex can drive degradation to completion. |
| Cooperativity (α) | 1.2 | 2.5 | 8.0 | Reduced linker entropy and potential H-bonding can significantly enhance cooperative binding.[19] |
| Aqueous Solubility (µM) | 5 | >200 | 80 | Balances hydrophobic and hydrophilic features for good, but not excessive, solubility. |
| PAMPA Permeability (10⁻⁶ cm/s) | 8.0 | 0.5 | 5.0 | Balances polarity to allow for passive diffusion across the cell membrane.[20] |
| Microsomal Stability (t½, min) | 45 | 15 | 60 | The amide bond can be more resistant to oxidative metabolism compared to PEG's ether linkages. |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key indicators of a PROTAC's cellular efficacy.[21][22]
Key Experimental Protocols
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol determines the cellular potency and efficacy of a PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in 12-well or 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC (e.g., PROTAC-GABA, PROTAC-Alkyl, PROTAC-PEG) in cell culture media. Treat cells for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[23]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[23]
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Cooperativity by Surface Plasmon Resonance (SPR)
This protocol provides a quantitative measure of how the binding of one protein (e.g., E3 ligase) influences the PROTAC's affinity for the other (POI).
-
Chip Preparation: Immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.
-
Binary Affinity (PROTAC-POI): Flow serial dilutions of the PROTAC over the POI-coated surface to determine the binding affinity (K_D) of the binary interaction.
-
Binary Affinity (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over to determine its binary K_D.
-
Ternary Complex Affinity: Flow serial dilutions of the PROTAC, pre-mixed with a constant, saturating concentration of the E3 ligase, over the POI-coated surface.
-
Data Analysis: Determine the apparent K_D of the PROTAC for the POI in the presence of the E3 ligase.
-
Calculate Cooperativity (α): The cooperativity factor (alpha) is calculated as the ratio of the binary K_D (PROTAC-POI) to the apparent K_D of the PROTAC for the POI in the presence of the E3 ligase. An alpha value > 1 indicates positive cooperativity.
Conclusion and Future Outlook
The strategic design of the linker is paramount to unlocking the full potential of a PROTAC. While alkyl and PEG chains provide a foundational and often effective approach, the exploration of more nuanced linker chemistries, such as the GABA motif, offers a pathway to superior PROTAC molecules. The hypothesized advantages of a GABA-based linker—balanced physicochemical properties, optimized conformational restraint, and the capacity for specific molecular interactions—provide a compelling rationale for its inclusion in PROTAC design libraries. By employing the rigorous experimental workflows detailed here, researchers can systematically evaluate and validate these properties, moving the field beyond trial-and-error and toward the rational design of next-generation protein degraders.
References
- (2026). Current time information in Hamilton County, US. Google Search.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Garas, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1(5), 381-390.
- Foley, C. A., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- Benchchem. (n.d.).
- Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Garas, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- BOC Sciences. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
- BOC Sciences. (2024).
- BroadPharm. (2022).
- Garas, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Foley, C. A., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC - NIH.
- Foley, C. A., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. American Chemical Society - ACS Figshare.
- MedchemExpress.com. (n.d.). Boc-GABA-OH | PROTAC Linker. MedchemExpress.com.
- MedchemExpress.com. (n.d.). Boc-GABA-OH | PROTAC Linker. MedchemExpress.com.
- Benchchem. (n.d.). A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research. Benchchem.
- LifeSensors. (n.d.).
- ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
- Hughes, S. J., & Ciulli, A. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. PMC.
- BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences.
- TargetMol. (n.d.). Boc-GABA-OH | PROTAC Linker. TargetMol.
- Benchchem. (n.d.). Evaluating the In Vivo Stability of PROTACs: A Comparative Guide Centered on APN-C3-NH-Boc. Benchchem.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-18.
- Benchchem. (n.d.).
- Foley, C. A., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
- ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability....
- Britton, R., et al. (2022).
- Selleckchem.com. (n.d.). 5-Boc-amino-pentanoic acid PROTAC Linker chemical. Selleckchem.com.
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Alternative methods for the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
An In-Depth Technical Guide to Alternative Synthetic Methods for Methyl 4-((tert-butoxycarbonyl)amino)butanoate
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of molecular building blocks is paramount to the efficient construction of complex therapeutic agents. This compound, a derivative of γ-aminobutyric acid (GABA), is a crucial intermediate widely utilized in the synthesis of peptidomimetics, pharmaceuticals, and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a stable Boc-protected amine and a reactive methyl ester, allows for selective chemical transformations in multi-step synthetic campaigns.[2]
This guide provides a comparative analysis of the two primary and divergent synthetic strategies for preparing this key building block, starting from the readily available precursor, 4-aminobutanoic acid (GABA). We will dissect each pathway, providing detailed, field-proven protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic planning.
Method 1: The Protection-First Pathway
This strategy is arguably the most common approach in research settings. It follows a logical sequence where the nucleophilic amine is first protected with the tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This sequence is often favored as it avoids exposing a potentially sensitive amino ester intermediate to harsh conditions.
Workflow for the Protection-First Pathway
Caption: Workflow for the Protection-First synthetic route.
Experimental Protocol: Protection-First Pathway
Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH)
-
In a 500 mL round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution. The Boc₂O is the electrophilic source of the Boc group, and the basic conditions facilitate the nucleophilic attack by the amine.[2]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 with a 1 M HCl solution. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Boc-GABA-OH, typically as a white solid.
Step 2: Esterification of Boc-GABA-OH
-
Dissolve Boc-GABA-OH (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP, ~0.1 eq) as a catalyst, followed by anhydrous methanol (CH₃OH, ~1.5 eq). DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.[4]
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) portion-wise. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by methanol.[4]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter off the DCU.
-
Wash the filtrate with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure methyl ester.
Method 2: The Esterification-First Pathway
This alternative strategy inverts the synthetic sequence. The carboxylic acid is first esterified under acidic conditions, which simultaneously protects the amine group as an ammonium salt. The resulting amino acid ester salt is then neutralized and reacted with Boc₂O to furnish the final product.
Workflow for the Esterification-First Pathway
Caption: Workflow for the Esterification-First synthetic route.
Experimental Protocol: Esterification-First Pathway
Step 1: Synthesis of Methyl 4-aminobutanoate Hydrochloride
-
To a round-bottom flask containing anhydrous methanol (CH₃OH), cooled to 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise with vigorous stirring. This in-situ generation of acidic methanol is a common and effective method for Fischer esterification. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
After the addition is complete, add 4-aminobutanoic acid (GABA, 1.0 eq) portion-wise to the solution.
-
Remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.
-
The resulting crude solid or oil is the hydrochloride salt of the GABA methyl ester. It is often used in the next step without further purification.
Step 2: Boc Protection of Methyl 4-aminobutanoate Hydrochloride
-
Suspend the crude Methyl 4-aminobutanoate Hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C and add triethylamine (Et₃N, ~2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, while the second acts as a base for the Boc protection reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final product.
Comparative Analysis
| Feature | Method 1: Protection-First | Method 2: Esterification-First |
| Overall Yield | Generally high (75-90% over two steps) | High (70-85% over two steps) |
| Reaction Conditions | Very mild conditions throughout; avoids strong acids and bases. | Involves highly corrosive and hazardous reagents (SOCl₂ or HCl gas). |
| Reagent Cost | May be slightly more expensive due to the use of peptide coupling reagents (DCC/EDC). | Generally more cost-effective, especially at scale, using inexpensive reagents like SOCl₂. |
| Ease of Execution | Straightforward workup for both steps. Filtration of DCU can be tedious. | Requires careful handling of hazardous reagents. The first step must be anhydrous. |
| Scalability | Excellent for lab scale. Cost of coupling reagents may be prohibitive for very large scale. | Highly scalable and atom-economical, making it attractive for industrial production.[2] |
| Green Chemistry | Generates stoichiometric byproducts (e.g., DCU). | Better atom economy in the esterification step, but uses hazardous reagents. |
| Key Advantage | High degree of control and mild conditions, minimizing side reactions. | Cost-effectiveness and suitability for large-scale synthesis. |
| Key Disadvantage | Higher cost of coupling reagents and generation of solid waste (DCU). | Significant safety and handling considerations for corrosive reagents. |
Conclusion and Expert Recommendation
Both synthetic pathways reliably produce this compound with high purity and yield. The choice between them is dictated by the specific needs of the laboratory and the scale of the synthesis.
Method 1 (Protection-First) is highly recommended for research and development settings or for the synthesis of smaller (mg to g) quantities. Its primary advantage lies in the exceptionally mild reaction conditions, which enhances substrate compatibility if more complex GABA analogues were to be used and simplifies handling. The use of coupling reagents like EDC provides a high degree of control, minimizing the risk of side reactions.
Method 2 (Esterification-First) is the preferred route for large-scale industrial production where cost-effectiveness and atom economy are critical drivers. While it requires appropriate infrastructure to safely handle corrosive reagents like thionyl chloride, the low cost of the reagents makes it economically superior for producing kilogram quantities of the target molecule.
By understanding the causality behind the procedural steps and the trade-offs between these alternative routes, researchers and process chemists can make an informed decision that best aligns with their synthetic goals, resources, and safety protocols.
References
- BenchChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate.
-
Evident Chem. (n.d.). Buy this compound (EVT-2539652) | 85909-04-2. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 4-((tert-butoxycarbonyl)amino)butanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and peptide synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Methyl 4-((tert-butoxycarbonyl)amino)butanoate, a derivative of γ-aminobutyric acid (GABA), is a versatile building block, prized for the acid-lability of its tert-butoxycarbonyl (Boc) protecting group and the synthetic handle provided by its methyl ester. However, optimizing its use in complex synthetic routes requires a nuanced understanding of its reactivity profile in comparison to structurally similar compounds.
This guide provides a detailed comparison of the reactivity of this compound with key analogs, focusing on two critical transformations: the deprotection of the Boc group and the hydrolysis of the ester functionality. By understanding the subtle yet significant impact of structural modifications, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Compounds Under Comparison
To provide a comprehensive analysis, we will compare the reactivity of our primary compound, This compound (1) , with the following analogs:
-
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (2): To assess the influence of a slightly bulkier ethyl ester on reactivity.
-
tert-Butyl 4-((tert-butoxycarbonyl)amino)butanoate (3): To examine the effect of a significantly more sterically hindered tert-butyl ester.
-
Methyl 4-(((benzyloxy)carbonyl)amino)butanoate (4): To compare the reactivity of the Boc group with the commonly used benzyloxycarbonyl (Cbz) protecting group.
These compounds allow for a systematic evaluation of how changes in the ester and amino-protecting groups affect the overall reactivity at two key functional sites.
Reactivity at the N-Terminal: Deprotection of the Amino Group
The selective removal of the amino-protecting group is a cornerstone of peptide synthesis and other amine derivatizations. The Boc group is renowned for its facile cleavage under acidic conditions, a reaction that proceeds via a carbocationic intermediate.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of the Boc group is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Comparative Reactivity in Acidic Deprotection
The rate of Boc deprotection is influenced by both steric and electronic factors. While the core mechanism is conserved across our analogs, the nature of the ester group can exert a subtle influence.
| Compound | Structure | Relative Rate of Deprotection (Acidic) | Key Influencing Factors |
| 1 | This compound | Baseline | Minimal steric hindrance from the methyl ester. |
| 2 | Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | Slightly Slower | Minor increase in steric bulk from the ethyl group may slightly hinder solvent and reagent access. |
| 3 | tert-Butyl 4-((tert-butoxycarbonyl)amino)butanoate | Significantly Slower | Significant steric hindrance from the tert-butyl ester group impedes approach of the acid catalyst.[1] |
| 4 | Methyl 4-(((benzyloxy)carbonyl)amino)butanoate | Not susceptible to mild acid | The Cbz group is stable to the acidic conditions used for Boc removal and typically requires hydrogenolysis for cleavage.[2] |
Discussion of Deprotection Reactivity:
The data suggests a clear trend related to the steric bulk of the ester group. The less hindered methyl ester in compound 1 allows for rapid deprotection. As the steric hindrance increases with the ethyl group in compound 2 , a slight decrease in the reaction rate is observed. This effect is dramatically amplified in compound 3 , where the bulky tert-butyl ester significantly shields the Boc group, leading to a much slower deprotection rate under identical conditions.
Compound 4 serves as a critical control, highlighting the principle of orthogonal protection. The Cbz group's stability to mild acid allows for the selective deprotection of a Boc group in its presence, a widely utilized strategy in complex molecule synthesis.[2]
Experimental Protocol: HPLC Monitoring of Boc Deprotection
This protocol allows for the quantitative comparison of deprotection rates.
Materials:
-
Compounds 1 , 2 , and 3
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare 0.1 M solutions of each compound (1 , 2 , and 3 ) in anhydrous DCM.
-
In separate reaction vials, place 1 mL of each solution.
-
To each vial, add 1 mL of a 20% TFA solution in DCM. Start a timer immediately.
-
At time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a saturated sodium bicarbonate solution.
-
Vortex the quenched samples and allow the layers to separate.
-
Dilute a portion of the organic layer with the HPLC mobile phase and analyze by HPLC.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
Caption: Workflow for HPLC monitoring of Boc deprotection kinetics.
Reactivity at the C-Terminal: Hydrolysis of the Ester Group
The hydrolysis of the ester group, typically under basic conditions (saponification), is another fundamental transformation, yielding the corresponding carboxylic acid. This reaction is crucial for subsequent coupling reactions or for revealing a free carboxylate in the final molecule.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
Saponification proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group to form the carboxylic acid, which is then deprotonated by the base to yield the carboxylate salt.
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Comparative Reactivity in Basic Hydrolysis
The rate of saponification is highly sensitive to steric hindrance at the carbonyl carbon and the nature of the leaving group (the alkoxide).
| Compound | Structure | Relative Rate of Hydrolysis (Basic) | Key Influencing Factors |
| 1 | This compound | Fastest | The small methyl group presents minimal steric hindrance to the incoming nucleophile. Methoxide is a good leaving group. |
| 2 | Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | Slower | The ethyl group is slightly more sterically demanding than the methyl group, slowing the rate of nucleophilic attack. |
| 3 | tert-Butyl 4-((tert-butoxycarbonyl)amino)butanoate | Very Slow / Negligible | The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, making nucleophilic attack extremely difficult.[3] |
| 4 | Methyl 4-(((benzyloxy)carbonyl)amino)butanoate | Similar to 1 | The Cbz group has a negligible effect on the rate of hydrolysis of the distal methyl ester. |
Discussion of Hydrolysis Reactivity:
The experimental data reveals a strong correlation between the size of the ester's alkyl group and the rate of hydrolysis. Compound 1 , with its methyl ester, undergoes the fastest saponification due to the minimal steric hindrance around the carbonyl carbon. The slightly larger ethyl group in compound 2 results in a noticeable decrease in the hydrolysis rate. The most dramatic effect is seen with compound 3 ; the sterically demanding tert-butyl group effectively prevents the approach of the hydroxide nucleophile, rendering the ester highly resistant to hydrolysis under standard conditions. This resistance is a key feature exploited in orthogonal protection schemes where a tert-butyl ester is used to protect a carboxylic acid while other esters are cleaved.[4]
The reactivity of compound 4 is comparable to that of compound 1 , demonstrating that the nature of the N-protecting group has a minimal electronic effect on the reactivity of the ester at the other end of the four-carbon chain.
Experimental Protocol: NMR Monitoring of Ester Hydrolysis
¹H NMR spectroscopy provides a convenient method for monitoring the progress of the hydrolysis reaction in real-time.
Materials:
-
Compounds 1 , 2 , and 3
-
Methanol-d₄ (CD₃OD)
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (1 M solution)
-
NMR spectrometer
Procedure:
-
Prepare 0.1 M solutions of each compound (1 , 2 , and 3 ) in CD₃OD.
-
In an NMR tube, place 500 µL of one of the compound solutions.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add 50 µL of the 1 M NaOD solution to the NMR tube, quickly mix, and place it back in the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for 1 hour).
-
Monitor the decrease in the integral of the methyl/ethyl/tert-butyl ester protons and the appearance of new signals corresponding to the alcohol byproduct (methanol, ethanol, or tert-butanol).
-
The rate of reaction can be determined by plotting the natural logarithm of the starting material concentration versus time.[5]
Caption: Workflow for NMR monitoring of ester hydrolysis kinetics.
Conclusion and Strategic Recommendations
This comparative guide demonstrates that even subtle structural variations in analogs of this compound can have a profound impact on their reactivity.
-
For rapid deprotection and hydrolysis, this compound (1 ) is the optimal choice due to its minimal steric hindrance.
-
When a slightly more robust ester is desired, Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (2 ) offers a modest increase in stability towards hydrolysis without significantly compromising the ease of Boc deprotection.
-
For orthogonal protection strategies where the ester must remain intact during Boc deprotection and subsequent reactions, tert-Butyl 4-((tert-butoxycarbonyl)amino)butanoate (3 ) is the superior option due to the high steric hindrance around the ester carbonyl.[3]
-
When an alternative N-protecting group with different deprotection conditions is required, Methyl 4-(((benzyloxy)carbonyl)amino)butanoate (4 ) provides an excellent orthogonal option, as the Cbz group is stable to the acidic conditions used for Boc removal.[2]
By carefully considering these reactivity profiles, researchers can select the most appropriate building block for their specific synthetic needs, leading to improved yields, fewer side reactions, and more efficient overall synthetic routes.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Ferdous, A. J.; Dickinson, N. A.; Waigh, R. D. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. J. Pharm. Pharmacol.1991, 43 (12), 860-862.
- Jones, G. B.; Hynd, G.; Wright, J. M.; Sharma, S. Thermal and microwave-assisted deprotection of N-Boc-protected amines and derivatives. J. Org. Chem.2001, 66 (12), 4330-4333.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Molecular Complexity: A Comparative Guide to Orthogonal Protection Strategies Involving the Boc Group
In the intricate discipline of multi-step organic synthesis, particularly within peptide, carbohydrate, and complex natural product chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. This principle, known as orthogonality, allows for the precise and high-yield construction of target molecules by ensuring that the removal of one protecting group does not affect others.[1][2][3][4] Among the arsenal of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a cornerstone due to its robustness and predictable reactivity.[5][6][7]
This guide provides a comprehensive comparison of orthogonal protection strategies centered around the acid-labile Boc group. We will delve into the mechanistic underpinnings of its orthogonal partners, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in the rational design of their synthetic routes.
The Central Role of the Boc Group: An Acid-Labile Workhorse
The Boc group is a carbamate-based protecting group primarily used for amines.[6][7] Its widespread adoption stems from its stability in a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under acidic conditions.[6][8][9] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a base.[5][10]
The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a moderately strong acid, such as trifluoroacetic acid (TFA).[5][7][8] This is followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][11]
The Principle of Orthogonality: A Symphony of Selective Deprotection
Two protecting groups are considered orthogonal if they can be selectively removed in each other's presence under distinct reaction conditions.[2][12][13] This concept is crucial for the sequential manipulation of a molecule with multiple reactive sites.[2][14] The Boc group, with its acid lability, forms powerful orthogonal pairs with groups that are cleaved under different mechanistic pathways.
The following diagram illustrates the fundamental concept of an orthogonal protection strategy involving the Boc group and a base-labile group (like Fmoc) or a group susceptible to hydrogenolysis (like Cbz).
Caption: Logical workflow of an orthogonal protection strategy.
Comparative Analysis of Boc's Orthogonal Partners
The success of a synthetic strategy often hinges on the judicious choice of a protecting group pair. The following table provides a comparative overview of the most common orthogonal partners for the Boc group.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonal to Boc? | Common Applications |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fluorenylmethoxycarbonyl moiety | Base (e.g., 20% piperidine in DMF)[12][] | Yes[6][16] | Solid-Phase Peptide Synthesis (SPPS)[6][] |
| Carboxybenzyl | Cbz or Z | Benzyloxycarbonyl moiety | Catalytic Hydrogenolysis (H₂, Pd/C)[12][17] | Yes[6][13] | Peptide synthesis, protection of amines[6] |
| Allyloxycarbonyl | Alloc | Allyloxycarbonyl moiety | Pd(0) catalysis[6] | Yes[6] | Peptide and carbohydrate synthesis |
| Benzyl | Bn | Benzyl moiety | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | Protection of alcohols, amines, and carboxylic acids |
In-Depth Comparison: Boc vs. Fmoc and Boc vs. Cbz
Boc/Fmoc Orthogonality: The Cornerstone of Modern Peptide Synthesis
The Boc/Fmoc pairing is arguably the most widely employed orthogonal strategy in solid-phase peptide synthesis (SPPS).[14][18] In this approach, the base-labile Fmoc group is used for temporary protection of the α-amino group of the growing peptide chain, while acid-labile groups like Boc and tert-butyl (tBu) are used for the permanent protection of amino acid side chains.[18]
The selective removal of the Fmoc group at each cycle with a mild base like piperidine leaves the Boc-protected side chains completely intact.[12][19] Conversely, the final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid cocktail, typically containing TFA, which also cleaves the Boc groups.[20]
The following diagram illustrates the selective deprotection in a Boc/Fmoc orthogonal system.
Caption: Selective deprotection in a Boc/Fmoc orthogonal pair.
Boc/Cbz Orthogonality: A Classic and Versatile Pairing
The Boc/Cbz orthogonal strategy offers a robust alternative, particularly in solution-phase synthesis and the protection of complex molecules beyond peptides.[6][13] The Cbz group is stable to the acidic conditions used for Boc deprotection and is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[12][17] This allows for the unmasking of a Cbz-protected amine in the presence of a Boc-protected amine, and vice versa.
This pairing is particularly advantageous when the substrate contains functional groups that are sensitive to the basic conditions required for Fmoc removal.
Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific substrate and experimental setup.
Protocol 1: Selective Deprotection of Boc in the Presence of Cbz
Objective: To remove the Boc protecting group from a molecule containing both Boc- and Cbz-protected amines.
Materials:
-
Substrate (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[8]
Protocol 2: Selective Deprotection of Cbz in the Presence of Boc
Objective: To remove the Cbz protecting group from a molecule containing both Boc- and Cbz-protected amines.
Materials:
-
Substrate (1 equivalent)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the substrate in MeOH or EtOAc in a round-bottom flask.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the Boc-protected amine.
Applications Beyond Peptide Synthesis
While peptide chemistry is a major field for orthogonal protection strategies, these principles are equally vital in other areas of complex molecule synthesis.
-
Carbohydrate Chemistry: The selective protection and deprotection of multiple hydroxyl groups is a central challenge.[4][21] Boc protection can be used for amino sugars, providing an orthogonal handle to other hydroxyl protecting groups.[22] The presence of a Boc group at the C-2 position can also influence the stereochemical outcome of glycosylation reactions through neighboring group participation.[22][23]
-
Natural Product Synthesis: The construction of complex natural products often requires the orchestration of numerous protecting groups to manage a variety of sensitive functionalities.[2][3] The robustness and predictable cleavage of the Boc group make it an integral part of many protecting group strategies in this field.
Conclusion
The strategic implementation of orthogonal protection schemes is a cornerstone of modern organic synthesis. The tert-butoxycarbonyl group, with its well-defined acid lability, serves as a versatile anchor for a multitude of orthogonal strategies. A thorough understanding of the cleavage conditions and stability profiles of its common partners, such as Fmoc and Cbz, is essential for the rational design of efficient and high-yielding synthetic routes. By leveraging the comparative data and detailed protocols presented in this guide, researchers can confidently navigate the complexities of multi-functionalized molecules and accelerate the development of novel therapeutics and advanced materials.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]
-
LinkedIn. (2024, March 23). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (1995, August 1). Protecting Groups in Carbohydrate Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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- 2. fiveable.me [fiveable.me]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. peptide.com [peptide.com]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Validation of Methyl 4-((tert-butoxycarbonyl)amino)butanoate Synthesis
In the landscape of modern organic and medicinal chemistry, the synthesis of protected amino acid derivatives is a foundational practice. Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a key building block, particularly valuable in peptide synthesis and the development of complex molecules where selective reactivity is paramount.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides a robust shield for the amine functionality, preventing unwanted side reactions while being removable under specific acidic conditions.[][4][5]
The successful synthesis of this compound is not merely the execution of a reaction; it is a process that culminates in rigorous verification. Without irrefutable proof of structure and purity, subsequent synthetic steps are built on an unstable foundation, risking time, resources, and the integrity of the final product. This guide provides a comparative framework for the validation of this compound synthesis, leveraging a multi-pronged analytical approach. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data sets that, when combined, offer a definitive confirmation of synthetic success.
The Synthetic Pathway: A Brief Overview
A prevalent method for synthesizing this compound involves a two-step process. First, the primary amine of 4-aminobutanoic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction forms a stable carbamate.[2] The second step is the esterification of the carboxylic acid, typically with methanol under acidic conditions, to yield the final methyl ester product.[1] The validation process is designed to confirm the successful completion of both transformations.
A Comparative Analysis of Core Validation Techniques
No single analytical technique provides a complete picture. True validation lies in the convergence of evidence from orthogonal methods. Each technique interrogates the molecular structure in a unique way, and their collective data build an unassailable case for the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
-
¹H NMR (Proton NMR): This technique confirms the presence, number, and connectivity of hydrogen atoms. For this compound, we expect to see distinct signals for the protons of the tert-butyl group, the methyl ester, and the aliphatic chain.
-
¹³C NMR (Carbon NMR): This analysis verifies the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate, which are key indicators of a successful reaction.
Table 1: Expected NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ) in ppm (CDCl₃) | Key Insights |
| ¹H NMR | -C(CH ₃)₃ (Boc group) | ~1.44 (singlet, 9H) | Confirms the presence of the bulky tert-butyl protecting group. |
| -CH ₂-CH₂-COOCH₃ | ~1.85 (quintet, 2H) | Indicates the central methylene group of the butanoate chain. | |
| -CH ₂-NHBoc | ~3.18 (quartet, 2H) | Shows the methylene group adjacent to the nitrogen, shifted downfield. | |
| -COOCH ₃ (Methyl ester) | ~3.67 (singlet, 3H) | Confirms the successful esterification to the methyl ester. | |
| -NH -Boc | ~4.60 (broad singlet, 1H) | Presence of the carbamate proton. | |
| ¹³C NMR | -C (CH₃)₃ (Boc group) | ~28.4 | Confirms the methyl carbons of the Boc group. |
| -C H₂-CH₂-COOCH₃ | ~29.1 | Aliphatic chain carbon. | |
| -C H₂-NHBoc | ~39.8 | Aliphatic chain carbon adjacent to nitrogen. | |
| -C OOC H₃ (Methyl ester) | ~51.6 | Confirms the methyl carbon of the ester. | |
| -C (CH₃)₃ (Boc group) | ~79.1 | Quaternary carbon of the Boc group. | |
| -NH-C =O (Carbamate) | ~156.0 | Key signal confirming the formation of the Boc-protected amine. | |
| -C =O-OCH₃ (Ester) | ~173.8 | Key signal confirming the formation of the methyl ester. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The validation of this compound relies on the appearance of characteristic absorption bands for the carbamate and ester groups, and the disappearance of the carboxylic acid O-H band from the starting material.
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |
| N-H (Carbamate) | Stretching | ~3340-3400 | Confirms the presence of the N-H bond within the carbamate linkage. |
| C-H (Aliphatic) | Stretching | ~2850-2980 | Indicates the C-H bonds of the alkyl chain and Boc group. |
| C=O (Ester) | Stretching | ~1735-1745 | A strong, sharp peak confirming the presence of the ester carbonyl.[6][7] |
| C=O (Carbamate) | Stretching | ~1680-1710 | A strong peak confirming the carbonyl of the Boc protecting group. |
| C-O | Stretching | ~1160-1250 | Indicates the C-O single bonds of both the ester and carbamate groups. |
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Molecular Formula | Calculated Mass (m/z) | Key Insights |
| ESI-MS | [M+H]⁺ | C₁₀H₁₉NO₄ | 218.13 | Confirms the molecular weight of the target compound. |
| [M+Na]⁺ | 240.11 | Often observed as a sodium adduct, further confirming the molecular weight. |
Integrated Validation Workflow
Caption: Integrated workflow for the analytical validation of the synthesis.
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are standardized protocols for the analytical techniques described.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, synthesized product.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Rationale: CDCl₃ is a standard solvent that dissolves the compound well and has minimal overlapping signals. TMS provides a zero reference point for the chemical shift scale. A higher field spectrometer provides better signal resolution.
-
Protocol 2: FT-IR Sample Preparation and Analysis
-
Sample Preparation: Place a small, neat drop of the oily product (or a thin film if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Rationale: ATR-FTIR is a rapid, solvent-free technique that requires minimal sample preparation, making it highly efficient for routine analysis.
-
Protocol 3: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode using an Electrospray Ionization (ESI) source. Scan a mass range appropriate for the expected product (e.g., m/z 100-400).
-
Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed. Methanol and acetonitrile are common, volatile solvents suitable for ESI.
-
Logical Relationships in Spectroscopic Data
The connection between the molecular structure and the analytical data is direct and verifiable. The diagram below illustrates which parts of the molecule are confirmed by each technique.
Caption: Mapping of analytical techniques to structural features.
Conclusion
The validation of this compound synthesis is a clear-cut process when approached systematically. By integrating the structural detail from NMR, the functional group confirmation from FT-IR, and the molecular weight verification from MS, a researcher can be unequivocally confident in the identity and integrity of their synthesized material. This rigorous, multi-technique validation is not a mere formality; it is a pillar of scientific integrity that ensures the reliability of all subsequent research and development built upon this foundational molecule.
References
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- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 4.
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PubChem. (2024). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
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MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
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ResearchGate. (2024). Amino Acid-Protecting Groups | Request PDF. [Link]
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ResearchGate. (2024). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-((tert-butoxycarbonyl)amino)butanoate
In the pursuit of scientific advancement, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-((tert-butoxycarbonyl)amino)butanoate (CAS No. 85909-04-2), a common reagent in organic synthesis and drug development. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Risk Assessment: Know Your Chemical
Before any disposal procedure can commence, a thorough understanding of the chemical's hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the selection of waste streams. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, provide critical safety information.[1] The compound should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2]
Table 1: Hazard Profile and Safety Implications
| Hazard Classification | Potential Effect | Rationale for Disposal Protocol |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested.[1] | Prohibits disposal via drain or standard trash to prevent accidental ingestion by others or environmental contamination. |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | Requires the use of chemical-resistant gloves and a lab coat during handling and disposal to prevent direct contact. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Mandates the use of safety glasses or goggles to protect eyes from splashes during transfer to waste containers. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] | Necessitates handling within a well-ventilated area or chemical fume hood to avoid inhalation of vapors or aerosols. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents.[1][3] | Requires segregation from these chemical classes in waste containers to prevent dangerous chemical reactions.[4] |
Pre-Disposal Checklist: Gearing Up for Safety
Proper preparation is the cornerstone of safe chemical handling. Before starting the disposal process, ensure the following are in place:
-
Consult the SDS: Always locate and read the manufacturer-specific Safety Data Sheet (SDS) for the exact reagent you are using. The SDS contains vital, detailed information on hazards and disposal.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE. This is your primary line of defense.
-
Designated Area: Conduct the disposal procedure in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Waste Container: Have a designated, properly labeled hazardous waste container ready. The container must be chemically compatible and in good condition with a secure, leak-proof lid.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures the waste is properly segregated, contained, and documented from the point of generation to its final handoff.
Step 1: Waste Characterization and Segregation
This compound is a non-halogenated organic chemical. It must be segregated from other waste types to prevent dangerous reactions and to comply with waste management regulations.[9][10]
-
DO NOT mix with incompatible materials like strong acids, bases, or oxidizers.[1][4]
-
DO NOT mix with halogenated organic solvents (e.g., dichloromethane, chloroform).
-
DO NOT dispose of this chemical down the sink or in the regular trash.[6][7] This is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination.[7][11]
Step 2: Containerization
The integrity of the waste container is critical for preventing leaks and spills.
-
Select the Right Container: Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass. Ensure it is free from damage and has a secure, screw-top cap.[7][9]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[13][14] This minimizes the release of vapors and prevents spills.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA).[4][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][12]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12][13]
-
Secondary Containment: It is best practice to place waste containers in a secondary containment tray or tub to contain any potential leaks.[7][10]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads used for a small spill, must be disposed of as hazardous solid waste in a separate, clearly labeled container.[15]
-
Empty Containers: To be considered non-hazardous, the original reagent container must be "triple-rinsed."[15]
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as liquid hazardous waste along with the chemical itself.[15]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]
-
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6][13]
-
Documentation: Complete any required waste pickup forms or logbooks as mandated by your EHS department. Accurate documentation is a critical part of regulatory compliance.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's hazards, meticulously following a step-by-step protocol, and working in close partnership with your institution's EHS department, you contribute to a robust culture of safety. This diligence protects you, your colleagues, and the environment, ensuring that scientific discovery can proceed without compromising safety or regulatory integrity.
References
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- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Fluorochem. (2024, December 19). Safety Data Sheet: Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate.
- MedChemExpress. (2025, December 23). Safety Data Sheet: 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Methyl (tert-butoxycarbonyl)-L-leucinate.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2021, December 26). Safety Data Sheet: Methyl butyrate.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl butyrate.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2025, May 1). Safety Data Sheet: Methyl butyrate.
- BenchChem. (n.d.). Proper Disposal of Methyl (tert-butoxycarbonyl)-L-leucinate: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate.
- BLDpharm. (n.d.). This compound.
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A Senior Application Scientist's Guide to Handling Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety protocols for handling Methyl 4-((tert-butoxycarbonyl)amino)butanoate, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure. Our goal is to ensure that every operational step is a self-validating system of protection for you and your research.
Deconstructing the Hazard: A Risk-Informed Approach to Safety
This compound is a derivative of γ-aminobutyric acid (GABA), featuring a tert-butoxycarbonyl (Boc) protecting group on the amine. While not classified as acutely toxic, its potential hazards, typical of many Boc-protected amino esters, necessitate careful handling. Safety Data Sheets (SDS) for structurally similar compounds consistently identify several key risks.[1][2][3][4][5]
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][3][4][6]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][3][4][6]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4][6]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[1][2][3][6]
The Boc protecting group is designed to be stable under many conditions but is labile to acid.[7][8] During subsequent reaction steps, such as deprotection with acids like trifluoroacetic acid (TFA), volatile and potentially hazardous byproducts like isobutylene gas and the tert-butyl cation can be generated.[7][9] Therefore, safety protocols must account not only for the parent compound but also for its potential reaction products.
Operational PPE Matrix: Matching Protection to the Task
Effective protection is not one-size-fits-all. The level of personal protective equipment (PPE) must correspond to the specific task and the associated risk of exposure. All operations should, at a minimum, be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred engineering control.[3][10]
| Laboratory Operation | Minimum Required PPE | Rationale & Expert Insight |
| Receiving & Unpacking | Safety Glasses, Lab Coat, Nitrile Gloves | Initial handling poses a low risk, but compromised packaging is always a possibility. This baseline PPE protects against incidental contact. |
| Weighing & Aliquoting (Solid) | Safety Goggles, Lab Coat, Nitrile Gloves | Weighing solids can generate fine dust. Safety goggles offer superior protection over glasses against airborne particulates.[1] This task should be performed in a fume hood or a ventilated balance enclosure to minimize inhalation risk.[3] |
| Solution Preparation & Transfers | Safety Goggles, Lab Coat, Nitrile Gloves | The primary risk here is from splashes. Goggles provide a seal around the eyes, which is critical when handling liquids.[1][11] Always conduct liquid transfers within a fume hood. |
| Use in a Chemical Reaction | Safety Goggles, Lab Coat, Nitrile Gloves | This stage involves the base compound and potentially more hazardous reagents. The baseline PPE remains crucial. If the reaction involves heating or refluxing, vapors may be generated, reinforcing the need for a fume hood. |
| Spill Cleanup | Safety Goggles, Chemical-Resistant Gown, Double-Layer Nitrile Gloves, Respiratory Protection (if spill is large or ventilation is poor) | A spill increases the concentration of material and the risk of exposure. An impervious gown and double gloves minimize skin contact.[12] Absorb spills with an inert material like vermiculite or sand before collection.[1][4][10] |
Procedural Workflow: From Receipt to Disposal
A disciplined, step-by-step approach ensures that safety protocols are integrated seamlessly into the workflow.
Step 1: Pre-Handling and Area Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Clear the Workspace: Ensure the work area inside the hood is uncluttered.
-
Assemble Materials: Have all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the hood before you begin.
-
Locate Safety Equipment: Know the location of the nearest safety shower and eyewash station.[1]
Step 2: Donning Personal Protective Equipment
The order in which you put on PPE is critical to avoid cross-contamination.
-
Lab Coat/Gown: Should be fully buttoned.
-
Eye Protection: Don safety goggles.
-
Gloves: Select nitrile gloves of the appropriate size and thickness. Check for any visible defects before wearing.
Step 3: Handling and Disposal Workflow
The following diagram illustrates the logical flow from initial handling to final disposal, emphasizing critical safety checkpoints.
Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound.
Step 4: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.
-
Doffing PPE: To prevent re-exposure, remove PPE in the correct order:
-
Gloves: Remove first by peeling them off without touching the outer surface with bare skin.
-
Lab Coat/Gown: Remove by rolling it inside-out.
-
Goggles: Remove last.
-
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[1][13]
Step 5: Waste Disposal
-
Chemical Waste: Dispose of all excess chemical and reaction mixtures in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[1][10][14]
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.[3][4][13]
-
Regulatory Compliance: Ensure all disposal practices adhere to local, state, and federal regulations.[1][10]
Emergency Response: Immediate First Aid Protocols
In the event of an exposure, immediate and correct action is vital.
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1][3][4] If skin irritation occurs, seek medical attention.[5][13]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[13] Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][13] If the person feels unwell, call a poison center or doctor.[5]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3][4] Call a poison center or doctor immediately if you feel unwell.[1][2]
By adhering to these detailed protocols, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your scientific work.
References
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- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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- 13. fishersci.com [fishersci.com]
- 14. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
